2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXXWQEKARQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and Its Analogs
A Note to the Researcher: The compound of interest, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a specific chemical entity with limited publicly available research data. While its existence is confirmed and it is available from commercial suppliers, a comprehensive body of literature detailing its synthesis, reaction mechanisms, and applications is not sufficiently developed to construct an in-depth technical guide.
This guide will provide the core identification and structural information for this compound. Recognizing the need for deeper, field-proven insights, this document will then pivot to an in-depth exploration of its parent compound, 2-Amino-4,6-dichloropyrimidine , a widely studied and crucial intermediate in medicinal chemistry. This approach allows us to deliver a guide with the scientific integrity and depth required by research professionals, focusing on a molecule with a rich history of application and a wealth of experimental data.
Part 1: Core Identification of this compound
The requested compound, this compound, is a distinct chemical entity. Its fundamental identifiers are crucial for procurement and initial characterization.
Chemical Identity and Structure
-
Chemical Name: this compound[1]
Structural Representation
The structure of this compound is characterized by a pyrimidine ring functionalized with an amino group at the C2 position, two chloro groups at C4 and C6, and a nitrile group at the C5 position.
Part 2: In-Depth Technical Guide on 2-Amino-4,6-dichloropyrimidine (CAS 56-05-3): A Key Synthetic Precursor
The parent compound, 2-Amino-4,6-dichloropyrimidine, is a cornerstone building block in the synthesis of a multitude of biologically active molecules. Its reactivity is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for drug discovery.
Physicochemical Properties and Specifications
A summary of the key properties of 2-Amino-4,6-dichloropyrimidine is presented below. These values are critical for experimental design, including solvent selection and reaction temperature.
| Property | Value | Reference |
| CAS Number | 56-05-3 | [5] |
| Molecular Formula | C₄H₃Cl₂N₃ | [5][6] |
| Molecular Weight | 163.99 g/mol | [6] |
| Appearance | Pale cream to light brown powder/solid | [7] |
| Melting Point | 219-222 °C (lit.) | |
| Solubility | Insoluble in water; soluble in acetone and hot toluene. | |
| Storage | Store in a dry, dark place at room temperature. |
Synthesis of 2-Amino-4,6-dichloropyrimidine
The industrial and laboratory-scale synthesis of 2-Amino-4,6-dichloropyrimidine is well-established. The most common and efficient method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.
Core Reaction: The conversion of the dihydroxy precursor to the dichloro product is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Causality in Reagent Choice:
-
2-amino-4,6-dihydroxypyrimidine: This starting material is readily available and exists in its more stable tautomeric form, which is amenable to chlorination.
-
Phosphorus Oxychloride (POCl₃): It serves as both the chlorinating agent and, in many procedures, the solvent. Its efficacy lies in its ability to convert the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are subsequently displaced by chloride ions.
-
Amine Base (e.g., N,N-dimethylaniline): An acid scavenger, such as an amine base, is often added to neutralize the HCl generated during the reaction.[8] This prevents unwanted side reactions and drives the equilibrium towards the product. The controlled addition of the base at moderate temperatures (e.g., 55-68°C) is an improvement over older methods that required high reflux temperatures and large excesses of POCl₃.[8]
Experimental Protocol: Improved Synthesis of 2-Amino-4,6-dichloropyrimidine[8]
-
Reaction Setup: In a well-ventilated fume hood, a multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and an addition funnel.
-
Reagent Charging: Charge the flask with 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride (a mole ratio of approximately 1:3.4 to 1:4.2 is optimal).
-
Controlled Addition: Begin stirring the mixture and heat to a temperature between 55-68°C.
-
Base Addition: Slowly add N,N-dimethylaniline (or another suitable amine base) dropwise via the addition funnel. The mole ratio of the base to the starting pyrimidine should be in the range of 1.7:1 to 2.5:1.
-
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for several hours until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with water to remove any remaining acid and salts, and dried under vacuum.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the improved synthesis of 2-Amino-4,6-dichloropyrimidine.
Key Reactions and Applications in Drug Discovery
The synthetic utility of 2-Amino-4,6-dichloropyrimidine stems from the differential reactivity of its functional groups. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.
Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction of this scaffold. The electron-withdrawing nature of the pyrimidine ring nitrogens and the chloro substituents facilitates the attack of nucleophiles.
-
Common Nucleophiles: Amines, alcohols (alkoxides), and thiols are frequently used to displace one or both chlorine atoms. This allows for the construction of libraries of compounds with diverse functionalities.
-
Regioselectivity: In many cases, sequential and regioselective substitution can be achieved by controlling reaction conditions such as temperature and the nature of the nucleophile.
Applications as a Synthetic Intermediate:
-
Antiviral Agents: Historically, 2-Amino-4,6-dichloropyrimidine was investigated for its antiviral properties, showing inhibitory effects against herpes simplex and influenza viruses.[6] It serves as a precursor for more complex nucleoside analogs and other antiviral compounds.
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The 2-amino group can act as a key hydrogen bond donor, while the C4 and C6 positions can be functionalized to target specific pockets in the ATP-binding site of kinases.
-
Adenosine Receptor Antagonists: While not the specific carbonitrile derivative, the broader class of 2-aminopyrimidine-5-carbonitriles has been extensively explored as potent and selective A1 adenosine receptor antagonists, which have therapeutic potential in a range of disorders.[9]
-
Anti-inflammatory Agents: Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), suggesting potential applications in treating inflammatory conditions.[10]
Illustrative Reaction Pathway: Sequential SNAr
Caption: Generalized pathway for sequential substitution on the pyrimidine core.
Part 3: Safety and Handling
As a chlorinated heterocyclic compound, 2-Amino-4,6-dichloropyrimidine requires careful handling in a laboratory setting.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) dust mask should be worn.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling and Storage: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a dry, well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.
This guide provides a foundational understanding of this compound and a detailed exploration of its vital precursor, 2-Amino-4,6-dichloropyrimidine. The information on the latter compound offers the in-depth, practical insights required by researchers in drug discovery and medicinal chemistry, underscoring the vast potential of the pyrimidine scaffold.
References
- 1. 2-amino-4,6-dichloro-pyrimidine-5-carbonitrile 97% | CAS: 1277179-33-5 | AChemBlock [achemblock.com]
- 2. 1277179-33-5|this compound|BLD Pharm [bldpharm.com]
- 3. 1277179-33-5 | this compound - Capot Chemical [capotchem.com]
- 4. CAS 1277179-33-5 | 3H37-5-70 | MDL MFCD20727436 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 7. 2-Amino-4,6-dichloropyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (CAS No. 1277179-33-5), a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework by integrating theoretical predictions for the target molecule with experimental data from its close structural analog, 2-Amino-4,6-dichloropyrimidine (CAS No. 56-05-3).
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this important synthetic building block.
Molecular Structure and Spectroscopic Overview
This compound is a highly functionalized pyrimidine ring, featuring an amino group, two chloro substituents, and a nitrile group. This unique substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signatures. The electron-withdrawing nature of the chloro and cyano groups, combined with the electron-donating amino group, creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];
// Substituent nodes N_amino [label="H₂N", pos="-1.73,1!", color="#34A853"]; Cl_4 [label="Cl", pos="0,-2!", color="#EA4335"]; CN_5 [label="C≡N", pos="1.73,-1!", color="#FBBC05"]; Cl_6 [label="Cl", pos="1.73,1!", color="#EA4335"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds C2 -- N_amino; C4 -- Cl_4; C5 -- CN_5; C6 -- Cl_6; } caption="Molecular Structure of this compound"
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the absence of a proton at the 5-position, which is substituted by a carbonitrile group, is a key distinguishing feature from its analog, 2-Amino-4,6-dichloropyrimidine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be simple, primarily showing the signal for the amino protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ |
Rationale for Predictions:
-
-NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift is anticipated to be in the downfield region due to the electron-withdrawing effects of the dichloropyrimidine ring and the adjacent cyano group. The exact position can be sensitive to solvent and concentration.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be more informative, with distinct signals for each carbon atom in the molecule. The presence of the carbonitrile group will introduce a characteristic signal and influence the chemical shifts of the pyrimidine ring carbons.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C2 (-NH₂) | ~163 |
| C4/C6 (-Cl) | ~158 |
| C5 (-CN) | ~105 |
| -C≡N | ~115 |
Rationale for Predictions:
-
C2, C4, C6: The chemical shifts of the pyrimidine ring carbons are influenced by the attached electronegative atoms. The carbons bonded to chlorine (C4 and C6) are expected to be significantly deshielded.[1]
-
C5: The carbon bearing the cyano group (C5) is expected to be at a relatively upfield position compared to the other ring carbons.
-
-C≡N: The carbon of the nitrile group typically appears in the 110-125 ppm range.
Experimental NMR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
For validation and comparison, the experimental NMR data for the analog lacking the 5-carbonitrile group is presented below.
¹H NMR of 2-Amino-4,6-dichloropyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ~6.5 - 7.5 | Singlet | 1H | H-5 |
¹³C NMR of 2-Amino-4,6-dichloropyrimidine
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 (-NH₂) | ~162 |
| C4/C6 (-Cl) | ~160 |
| C5 (-H) | ~108 |
The key difference to note is the presence of the H-5 proton signal in the ¹H NMR and the corresponding C5-H carbon signal in the ¹³C NMR of the analog, which would be absent in the spectrum of this compound.
NMR Experimental Protocol
A general protocol for acquiring NMR spectra for this class of compounds is as follows:
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subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
weigh -> dissolve -> transfer -> insert -> lock_shim; lock_shim -> acquire_h1 -> ft; lock_shim -> acquire_c13 -> ft; ft -> phase_baseline -> calibrate -> integrate; } caption="General NMR Experimental Workflow"
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the N-H, C≡N, and C-Cl bonds, as well as the pyrimidine ring stretches.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 2240 - 2210 | Medium-Strong, Sharp | C≡N stretching of the nitrile group |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~850 - 750 | Strong | C-Cl stretching |
Rationale for Predictions:
-
N-H Stretching: The primary amine will show two distinct stretching bands corresponding to asymmetric and symmetric vibrations.[2]
-
C≡N Stretching: The carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum.[3]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine bonds will have strong absorptions in the fingerprint region.[2]
Experimental IR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
A study on the infrared spectrum of 2-Amino-4,6-dichloropyrimidine reported the following key absorptions:[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 | vs | N-H Asymmetric stretching |
| 3390 | ms | N-H Symmetric stretching |
| 1225 | vs | C-H in-plane-bend |
| 845 | w | C-C out-of-plane-bend |
| 300 | s | C-Cl in-plane-bend |
| 220 | m | C-Cl out-of-plane-bend |
The most significant difference in the IR spectrum of the carbonitrile derivative would be the presence of the strong, sharp C≡N stretching band around 2230 cm⁻¹.
IR Experimental Protocol
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subgraph "cluster_prep" { label="Sample Preparation (ATR)"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];
}
clean -> place -> apply_pressure -> background -> sample_scan -> subtract -> label_peaks; } caption="General ATR-FTIR Experimental Workflow"
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
For this compound (Molecular Weight: ~189.00 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The approximate ratio of the M+, [M+2]+, and [M+4]+ peaks will be 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
Expected Molecular Ion Peaks:
| Ion | m/z |
| [M]⁺ (²³⁵Cl) | ~188 |
| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | ~190 |
| [M+4]⁺ (²³⁷Cl) | ~192 |
Predicted Fragmentation Pathway
The fragmentation of this compound is likely to proceed through the loss of small, stable molecules or radicals.
dot graph "ms_fragmentation" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#EA4335"];
M [label="[M]⁺\nm/z ~188, 190, 192"]; M_minus_Cl [label="[M-Cl]⁺"]; M_minus_HCN [label="[M-HCN]⁺"]; M_minus_Cl_HCN [label="[M-Cl-HCN]⁺"];
M -> M_minus_Cl [label="- Cl"]; M -> M_minus_HCN [label="- HCN"]; M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"]; } caption="Predicted MS Fragmentation Pathway"
Experimental Mass Spectrum Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
The mass spectrum of 2-Amino-4,6-dichloropyrimidine (Molecular Weight: ~163.99 g/mol ) shows a molecular ion peak cluster around m/z 163 and 165, consistent with the presence of two chlorine atoms.[4]
Mass Spectrometry Experimental Protocol
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combined analysis of NMR, IR, and MS data. While direct experimental data is not widely available, this guide provides a robust framework based on theoretical predictions and comparison with the well-characterized analog, 2-Amino-4,6-dichloropyrimidine. The key distinguishing features to look for are the absence of a C5-H signal in the NMR spectra, the presence of a strong nitrile stretch in the IR spectrum, and a molecular ion peak cluster in the mass spectrum corresponding to a molecular weight of approximately 189 g/mol . This guide serves as a valuable resource for researchers working with this versatile chemical intermediate.
References
Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in common lab solvents
An In-Depth Technical Guide to Determining the Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, adorned with reactive chloro groups, an amino group, and a cyano group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The success of any application, from synthetic modification to biological screening and formulation, is fundamentally governed by the compound's solubility in various solvent systems.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, this guide will equip you with the theoretical understanding and practical, field-proven experimental protocols necessary to generate this critical data in your own laboratory settings. We will draw upon established methodologies and data from structurally related compounds to inform our approach.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Polar Functional Groups: The amino (-NH2) and cyano (-CN) groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents.
-
Pyrimidine Ring: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.
-
Chlorine Substituents: The chloro groups (-Cl) contribute to the molecule's overall polarity and can engage in dipole-dipole interactions.
-
Molecular Size and Rigidity: The planar and relatively rigid structure of the molecule will influence how effectively solvent molecules can solvate it.
Based on these features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and some polar protic solvents. For instance, a related compound, 2-Amino-4,6-dichloropyrimidine, is reported to be insoluble in water but soluble in acetone.[1] This suggests that while the amino group provides some polarity, the overall molecular character may favor less polar or polar aprotic solvents over highly polar protic solvents like water.
Experimental Determination of Solubility
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The two most common and robust methods for determining the thermodynamic (or equilibrium) solubility are the Shake-Flask Method and the Solvent Addition Method.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2]
Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[3]
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[3][4] This can range from 24 to 72 hours. Periodic agitation is necessary to facilitate dissolution.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This can be achieved through centrifugation or filtration.[3][4] Care must be taken to avoid precipitation due to temperature changes and to prevent the filter from adsorbing the solute.[3]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[3][4]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[5]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Equilibrium (Shake-Flask) Method.
Method 2: Solvent Addition Method (Clear Point Determination)
This method is a faster alternative to the shake-flask method and is particularly useful for screening solubility in various solvents or solvent mixtures.[6][7] It involves adding a solvent to a known amount of the compound until a clear solution is observed.[6][7][8]
Experimental Protocol
-
Preparation: Accurately weigh a small amount of this compound into a vial.
-
Solvent Addition: At a constant temperature, add the test solvent to the vial in small, precise increments using a burette or a calibrated pipette.
-
Observation: After each addition, vigorously mix the contents of the vial and observe for the complete dissolution of the solid (the "clear point"). The rate of solvent addition can influence the results, so a slow and consistent rate is recommended.[6][7]
-
Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the compound.
Workflow for Solvent Addition Method
Caption: Workflow for the Solvent Addition (Clear Point) Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Water | |||
| Methanol | ||||
| Ethanol | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Nonpolar | Toluene | |||
| Hexane | ||||
| Dichloromethane (DCM) |
This table is a template for recording experimental results.
Interpretation of Results
-
High Solubility (e.g., in DMF, DMSO): These solvents are ideal for preparing stock solutions for biological assays and for use as reaction media where high concentrations of the substrate are required.
-
Moderate Solubility (e.g., in Acetone, Ethyl Acetate): These solvents may be suitable for purification via crystallization, where solubility is significant at elevated temperatures but lower at room temperature.
-
Low Solubility (e.g., in Water, Hexane): These solvents can be used as anti-solvents in crystallization processes or in extraction procedures to separate the compound from impurities with different solubility profiles.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide provides the necessary theoretical background and detailed, actionable protocols for the experimental determination of its solubility in a range of common laboratory solvents. By systematically applying the equilibrium (shake-flask) or solvent addition methods, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification, formulation, and biological testing, thereby accelerating the path from discovery to application.
References
- 1. fishersci.nl [fishersci.nl]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Known biological activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Executive Summary
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, this compound emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse heterocyclic compounds. This guide provides a comprehensive overview of the known biological activities associated with this core, the methodologies used to assess these activities, and the structure-activity relationship insights that drive its application in modern drug discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-inflammatory agents, and anticancer compounds, offering both foundational knowledge and practical, field-proven experimental protocols.
Molecular Profile and Physicochemical Properties
This compound is a halogenated pyrimidine derivative that serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path for structural elaboration and the creation of compound libraries.[1]
| Property | Value | Reference |
| IUPAC Name | 2-Amino-4,6-dichloro-5-cyanopyrimidine | [2] |
| CAS Number | 71605-67-5 | - |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Molecular Weight | 189.00 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 219-222 °C | |
| SMILES | N(C1=NC(Cl)=C(C#N)C(Cl)=N1) |
Synthesis of the Core Scaffold
The primary route for synthesizing this compound and its analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion, transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive chlorine "handles" necessary for subsequent derivatization.
Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.
Key Biological Activities and Therapeutic Potential
While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its direct derivatives have been investigated for several biological activities. The true value of the 5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency and selectivity.
Anti-inflammatory and Immunomodulatory Effects
A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.
Key Findings:
-
Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated NO production in mouse peritoneal cells.[3][4]
-
The inhibitory effect was observed irrespective of the substituent at the 5-position, suggesting the core scaffold is crucial for this activity.[3]
-
The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM, surpassing the activity of reference inhibitors.[3][4] Other derivatives had IC₅₀ values in the 9–36 µM range.[3]
-
Importantly, these compounds did not affect the viability of the cells, indicating that the observed NO inhibition was not due to general cytotoxicity.[3][4]
This anti-inflammatory potential makes the scaffold an attractive starting point for developing novel agents for inflammatory diseases.
Anticancer and Cytotoxic Activity
The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives synthesized from the this compound core have shown promising activity against various cancer cell lines, often by targeting key signaling pathways.
Mechanistic Insights from Derivatives:
-
EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib, derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]
-
PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival and proliferation.[6]
-
Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to be cytotoxic against a range of solid tumors and leukemia cell lines.[5]
Caption: Derivatization of the core scaffold to target various biological pathways.
Adenosine Receptor Antagonism
Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists.[8] A₁AR antagonists have therapeutic potential in various conditions, including cardiovascular and neurological disorders. The design of these compounds was guided by receptor-driven docking models, where the 5-cyano group was identified as a key feature for enhancing binding affinity.[8] This highlights the importance of the carbonitrile group for specific receptor interactions.
Antiviral and Antimicrobial Potential
The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral activity.[3] Early studies suggested it could inhibit the replication of viruses from the Herpes, Picorna, and Pox groups.[9] However, more recent systematic evaluations of the parent compound and its 5-substituted derivatives found no significant activity against a wide panel of viruses, including HIV, HSV, and CMV.[10] This suggests that while the pyrimidine scaffold is a valid starting point for antiviral drug discovery, simple substitutions on this specific core may not yield broad-spectrum agents.[10]
Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of antimicrobial agents, with various analogs showing activity against bacteria and fungi.[11][12]
Methodologies and Experimental Protocols
To validate the biological activities of compounds derived from this scaffold, several key assays are employed. The following protocols are foundational for screening and characterizing new chemical entities.
Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the ability of a compound to inhibit the inflammatory production of NO from activated macrophages.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), express iNOS and produce large amounts of NO. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent, serving as a direct indicator of NO production.
Step-by-Step Methodology:
-
Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with sterile, ice-cold PBS.
-
Cell Seeding: Plate the harvested cells in a 96-well plate at a density of ~2x10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of the test compound (and positive control, e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium containing the test compound dilutions to the wells. Subsequently, add stimulating agents (e.g., LPS at 1 µg/mL and IFN-γ at 10 U/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each compound concentration relative to the stimulated (vehicle-treated) control. Determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is used to determine the cytotoxic concentration (IC₅₀ or GI₅₀) of a compound.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.
Conclusion and Future Directions
This compound is a quintessential example of a versatile chemical scaffold whose value is realized through strategic derivatization. While its intrinsic biological activity may be modest, its synthetic accessibility and reactive handles provide medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer pathways underscores its importance.[3][6] Future research should continue to leverage the SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-based drug design with combinatorial synthesis approaches using this core will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Landscape of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Within the diverse family of pyrimidine derivatives, 2-amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile and reactive building block. The strategic placement of two reactive chlorine atoms, an amino group, and a strongly electron-withdrawing nitrile group on the pyrimidine core makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition.
This technical guide provides a comprehensive literature review of the research surrounding this compound and its close analogs. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, chemical reactivity, and potential applications, thereby facilitating its use in the design and discovery of new chemical entities.
Synthesis of the this compound Scaffold
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for analogous compounds. The most probable synthetic route commences with a 5-substituted 2-amino-4,6-dihydroxypyrimidine, which is then subjected to chlorination.
A common and effective method for the chlorination of dihydroxypyrimidines is the use of a Vilsmeier-Haack type reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine like N,N-dimethylaniline.[1] This approach has been successfully employed for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines.[2]
An alternative approach for constructing the 2-aminopyrimidine-5-carbonitrile core involves a three-component Biginelli-inspired reaction. This method utilizes an α-cyanoketone, a carboxaldehyde, and a guanidine derivative in a one-pot synthesis to yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in moderate to excellent yields.[3] While this method typically results in aryl or alkyl substituents at the 4 and 6 positions, it highlights a convergent and efficient strategy for assembling the core structure.
Proposed Synthetic Pathway
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive chloro, amino, and cyano groups on the pyrimidine core makes it a versatile building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and other pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and a detailed examination of the key reaction steps. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in the field.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached through two principal and logically sound strategies. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities. Both routes converge on the formation of a key intermediate, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, which is subsequently chlorinated.
Route 1: Direct Cyclization with a Cyanated Precursor
This is arguably the more direct approach, as it incorporates the C5-carbonitrile group during the initial pyrimidine ring formation. The core of this strategy is a condensation reaction between a guanidine salt and a C3 fragment that already contains the cyano group.
Route 2: Sequential Functionalization of the Pyrimidine Core
Route 1: The Direct Cyclization Approach
This synthetic route is predicated on the classical Traube pyrimidine synthesis, which involves the condensation of a compound containing an N-C-N linkage (guanidine) with a 1,3-dicarbonyl compound or its equivalent. To obtain the desired C5-cyano substitution, a malonic ester derivative bearing a cyano group is the ideal starting material.
Starting Materials for Route 1
| Starting Material | Role in Synthesis | Key Considerations |
| Guanidine Hydrochloride or Nitrate | Source of the N1, C2, and N3 atoms of the pyrimidine ring. | Guanidine salts are stable and commercially available. The free base is typically generated in situ. |
| Diethyl 2-cyanomalonate | Provides the C4, C5 (with the nitrile), and C6 atoms of the pyrimidine ring. | This is a key starting material. Its availability and cost may influence the choice of synthetic route. |
| Sodium Ethoxide or Methoxide | Strong base to deprotonate the guanidine salt and catalyze the condensation reaction. | Must be handled under anhydrous conditions to prevent hydrolysis. |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent to convert the dihydroxy intermediate to the dichloro product. | A highly reactive and corrosive reagent. Must be handled with extreme care in a well-ventilated fume hood. |
| N,N-Dimethylformamide (DMF) | Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent, which facilitates chlorination. | Anhydrous DMF is preferred for the formation of the Vilsmeier reagent. |
Experimental Workflow for Route 1
The synthesis via this route can be broken down into two main experimental stages: the formation of the dihydroxy pyrimidine intermediate and its subsequent chlorination.
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add guanidine hydrochloride and stir the mixture. The sodium chloride byproduct will precipitate.
-
Condensation: To the ethanolic solution of guanidine free base, add diethyl 2-cyanomalonate dropwise.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. The desired 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with water and then with ethanol, and dry it under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile in phosphorus oxychloride (POCl₃).
-
Addition of Amine Base: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension.[1] This acts as an acid scavenger.
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction temperature is typically around 100-110 °C.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or benzene.
Route 2: The Sequential Functionalization Approach
Starting Materials for Route 2
| Starting Material | Role in Synthesis | Key Considerations |
| Guanidine Hydrochloride or Nitrate | Source of the N1, C2, and N3 atoms of the pyrimidine ring. | As in Route 1. |
| Diethyl malonate | Provides the C4, C5, and C6 atoms of the pyrimidine ring. | A common and inexpensive starting material. |
| Sodium Ethoxide or Methoxide | Strong base for the initial condensation. | As in Route 1. |
| Phosphorus Oxychloride (POCl₃) | Reagent for both formylation (with DMF) and chlorination. | As in Route 1. |
| N,N-Dimethylformamide (DMF) | Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent. | As in Route 1. |
| Hydroxylamine Hydrochloride | Reacts with the C5-formyl group to form an oxime. | A standard reagent for oxime formation. |
| Dehydrating Agent | Converts the oxime to the nitrile (e.g., acetic anhydride, thionyl chloride). | The choice of dehydrating agent can affect the reaction conditions and yield. |
Experimental Workflow for Route 2
This multi-step synthesis requires careful control at each stage to ensure good overall yield.
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This step is analogous to Step 1 of Route 1, but with diethyl malonate as the C3 source. The procedure yields 2-amino-4,6-dihydroxypyrimidine.
Step 2: Vilsmeier-Haack Formylation to Yield 2-Amino-4,6-dihydroxy-5-formylpyrimidine
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Formylation: To the prepared Vilsmeier reagent, add the 2-amino-4,6-dihydroxypyrimidine in portions.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Isolation: Collect the 2-amino-4,6-dihydroxy-5-formylpyrimidine by filtration, wash with water, and dry.
Step 3: Conversion of the Formyl Group to a Nitrile
-
Oxime Formation: Dissolve the 2-amino-4,6-dihydroxy-5-formylpyrimidine in a suitable solvent (e.g., ethanol or aqueous ethanol) and treat it with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the corresponding oxime.
-
Dehydration: The isolated oxime is then dehydrated to the nitrile. A common method is to heat the oxime with a dehydrating agent such as acetic anhydride.
-
Isolation: After the reaction, the mixture is worked up to isolate the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile.
Step 4: Chlorination of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile
This final step is identical to Step 2 of Route 1, where the dihydroxy intermediate is chlorinated using POCl₃, typically in the presence of a tertiary amine base, to yield the final product, this compound.
Causality Behind Experimental Choices
-
Choice of Base in Pyrimidine Synthesis: A strong, non-nucleophilic base like sodium ethoxide is crucial for the initial condensation. It serves to deprotonate the guanidine salt to its more reactive free base form and also to deprotonate the active methylene compound (malonic ester derivative), facilitating the cyclization reaction.
-
The Vilsmeier-Haack Reagent for Chlorination: While POCl₃ alone can be used for chlorination, its combination with DMF to form the Vilsmeier-Haack reagent is often more effective, especially for less reactive substrates. The electrophilic nature of the Vilsmeier reagent facilitates the conversion of the hydroxyl groups to the more reactive chlorinating species.
-
Use of a Tertiary Amine in Chlorination: The chlorination reaction with POCl₃ generates HCl as a byproduct. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is added to scavenge this acid, driving the reaction to completion and preventing potential side reactions.[1]
-
Conversion of Aldehyde to Nitrile: The two-step conversion of the formyl group to a nitrile via an oxime intermediate is a classic and reliable method in organic synthesis. The choice of dehydrating agent in the second step can be tailored based on the substrate's sensitivity and the desired reaction conditions.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through strategic planning and careful execution. The choice between a direct cyclization approach using a cyanated precursor and a sequential functionalization route depends on practical considerations such as the availability and cost of starting materials. Both pathways rely on fundamental reactions in heterocyclic chemistry, including pyrimidine ring synthesis and chlorination. A thorough understanding of the underlying mechanisms and the rationale for the selection of reagents and reaction conditions is paramount for the successful and efficient synthesis of this valuable chemical intermediate. This guide provides the foundational knowledge and procedural framework to empower researchers in their synthetic endeavors.
References
2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Strategic Heterocyclic Scaffold for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2-amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold for the synthesis of targeted therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs. Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of the pyrimidine ring can lead to compounds with high affinity and selectivity for specific enzymes and receptors.
This compound is a particularly valuable derivative. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for sequential and regioselective nucleophilic substitution, providing a pathway to a diverse array of complex molecules. The amino group at C2 and the cyano group at C5 further enhance its utility, offering additional points for chemical modification and influencing the electronic properties of the ring system.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 1277179-33-5 | [1] |
| Molecular Formula | C₅H₂Cl₂N₄ | [1] |
| Molecular Weight | 189.00 g/mol | [1] |
| Appearance | Light brown powder/solid | N/A |
| Melting Point | 219 - 226 °C | N/A |
| Solubility | Information not readily available | N/A |
Safety Information:
This compound is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.
Synthesis of this compound
The synthesis of this key intermediate is typically achieved through a two-step process: the initial formation of the dihydroxypyrimidine ring followed by a chlorination reaction.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile
This step involves the condensation of a C2-building block (guanidine) with a C3-building block (a cyano-substituted malonic ester derivative). A common and effective method utilizes the reaction of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[2]
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 g atom equivalent) in anhydrous ethanol (250 mL).
-
Formation of Ethyl Sodiocyanoacetate: Once the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).
-
Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 mole equivalents). The precipitated sodium chloride is removed by filtration.
-
Condensation Reaction: Add the clear ethanolic solution of guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2-4 hours.
-
Work-up and Isolation: Evaporate the solvent to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid. Upon cooling, the product, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, will precipitate as yellow needles. The product can be collected by filtration, washed with water, and dried.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway, commencing with the base-catalyzed condensation of malononitrile and guanidine to form the pyrimidine core, followed by a chlorination step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.
Introduction and Scientific Context
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The target molecule, this compound, is a versatile synthetic intermediate. The presence of two reactive chlorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups at the C4 and C6 positions.[5] The amino group at C2 and the carbonitrile at C5 provide additional handles for structural modification, making this compound a valuable building block for generating libraries of novel drug candidates.[6]
This protocol outlines a reliable and scalable synthesis strategy. The initial step involves the construction of the pyrimidine ring system via a condensation reaction, a classic and efficient method for forming such heterocycles.[7] The subsequent chlorination of the resulting 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile intermediate is achieved using phosphorus oxychloride (POCl₃), a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[8][9][10]
Overall Synthetic Workflow
The synthesis is performed in two primary stages: the formation of the pyrimidine ring followed by chlorination. This workflow is designed to isolate and verify the intermediate before proceeding to the final, more hazardous chlorination step.
Caption: Overall two-step synthetic workflow.
Materials and Equipment
Proper preparation and handling of all reagents and equipment are critical for the success and safety of this synthesis.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Malononitrile | 109-77-3 | 66.06 | Sigma-Aldrich | Toxic solid. Handle with care. |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |
| Sodium Metal | 7440-23-5 | 22.99 | Fisher Scientific | Reacts violently with water. Store under mineral oil. |
| Ethanol, Absolute (200 Proof) | 64-17-5 | 46.07 | VWR | Use anhydrous grade. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Sigma-Aldrich | Highly corrosive and water-reactive.[8][9] |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | Acros Organics | Toxic. Handle in fume hood. |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate | 144-55-8 | 84.01 | VWR | |
| Equipment | ||||
| Round-bottom flasks (various sizes) | - | - | - | Ensure glassware is completely dry. |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bars | - | - | - | |
| Heating mantle with temperature control | - | - | - | |
| Addition funnel | - | - | - | For controlled addition of reagents. |
| Büchner funnel and filter flasks | - | - | - | For product filtration. |
| Rotary evaporator | - | - | - | For solvent removal. |
| Standard laboratory glassware | - | - | - | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | - | - | - | Safety glasses, lab coat, acid-resistant gloves. |
Detailed Experimental Protocol
Part A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile (Intermediate)
This procedure is adapted from established methods for the condensation of guanidine with malonic acid derivatives.[7]
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources. Stir until all the sodium has dissolved completely.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (23.9 g, 0.25 mol) and stir for 15 minutes to allow for the formation of free guanidine and sodium chloride precipitate.
-
Addition of Malononitrile: To the stirring suspension, add malononitrile (16.5 g, 0.25 mol) in one portion.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4 hours. The mixture will become a thick, pale-yellow slurry.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 500 mL of cold water. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.
Part B: Synthesis of this compound (Final Product)
This chlorination step involves highly corrosive and reactive materials and must be performed in a well-ventilated fume hood .
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar, place the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile (15.1 g, 0.1 mol) from Part A. Add phosphorus oxychloride (POCl₃) (75 mL, 0.8 mol). Stir the mixture to form a suspension.
-
Addition of Base: Gently heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (24.2 g, 0.2 mol) dropwise from the addition funnel over a period of 1 hour.[8] The addition is exothermic; maintain the reaction temperature between 60-70 °C by controlling the addition rate and using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare 800 g of crushed ice. Slowly and very carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release a significant amount of HCl gas. Ensure the fume hood sash is lowered and PPE is worn.
-
Isolation and Neutralization: Once the quenching is complete, a precipitate will form in the acidic aqueous solution. Slowly neutralize the mixture to a pH of 7-8 by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the crude product under vacuum. The final product, this compound, is typically an off-white to light brown solid.[11] Further purification can be achieved by recrystallization from ethanol if necessary.
Safety and Hazard Analysis
This synthesis involves several hazardous materials and reactions. A thorough understanding of the risks and adherence to safety protocols is mandatory.
| Reagent/Process | Hazard Classifications | Handling Precautions |
| Sodium Metal | Flammable Solid, Water-Reactive | Handle under inert atmosphere or mineral oil. Use non-metallic spatulas. Have a Class D fire extinguisher available. |
| Phosphorus Oxychloride | Acute Toxicity (Inhalation), Skin Corrosion, Serious Eye Damage | Highly corrosive and reacts violently with water.[12] Always handle in a fume hood with heavy-duty gloves, face shield, and lab coat. Work away from water sources. |
| N,N-Dimethylaniline | Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity (Suspected) | Toxic and readily absorbed through the skin. Use in a fume hood and wear appropriate gloves. |
| Malononitrile | Acute Toxicity (Oral, Dermal, Inhalation) | Toxic. Avoid creating dust. Handle with gloves in a well-ventilated area. |
| Reaction Quenching | Highly Exothermic, Release of Toxic/Corrosive Gas (HCl) | Add the reaction mixture to ice slowly and in small portions with vigorous stirring. Perform this step in the back of a fume hood with the sash lowered as much as possible. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
Characterization of Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Melting Point: The reported melting point is in the range of 219-226 °C.[11] A sharp melting point within this range is indicative of high purity.
-
¹H NMR (DMSO-d₆): The spectrum should show a broad singlet corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift can vary depending on concentration and solvent purity.
-
¹³C NMR (DMSO-d₆): Expect signals for the four distinct pyrimidine carbons and the nitrile carbon. The carbons attached to chlorine (C4 and C6) will appear in the 160-165 ppm range, while the carbon attached to the amino group (C2) will be in a similar region. The carbonitrile (C≡N) signal will be downfield, typically around 115 ppm.
-
FT-IR (KBr): Look for characteristic absorption bands:
-
~3400-3200 cm⁻¹ (N-H stretching of the amino group)
-
~2230 cm⁻¹ (C≡N stretching of the nitrile group)
-
~1600-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)
-
~800-700 cm⁻¹ (C-Cl stretching)
-
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 197.99 g/mol (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio) will be a definitive confirmation of the structure.
Troubleshooting Guide
Caption: Troubleshooting common synthesis issues.
References
- 1. Recent highlights in the synthesis of highly functionalized pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent highlights in the synthesis of highly functionalized pyrimidines. [science.ulysseus.eu]
- 3. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: The Strategic Use of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1] Among the vast array of pyrimidine-based starting materials, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a uniquely versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic amino group, two reactive chloro-substituents at electron-deficient positions, and an electron-withdrawing nitrile—provides medicinal chemists with a robust platform for generating diverse molecular libraries. This guide provides an in-depth exploration of its applications, focusing on the synthesis of kinase inhibitors, and delivers field-proven protocols for its chemical modification.
The Molecular Advantage: Why This Scaffold?
The utility of this compound stems from its inherent chemical reactivity and structural features, which are ideally suited for drug discovery campaigns.
-
Dual Reactive Sites for SNAr: The chlorine atoms at the C4 and C6 positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling extensive exploration of the chemical space around the core.
-
The 2-Aminopyrimidine Motif: This specific arrangement is a cornerstone of many kinase inhibitors. The endocyclic nitrogen and the exocyclic amino group act as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[4][5]
-
Modulation via the Nitrile Group: The C5-carbonitrile group is a strong electron-withdrawing group, which activates the ring for SNAr. Furthermore, it can serve as a key interaction point with target proteins or be chemically transformed into other functional groups like amides or carboxylic acids.[6]
Physicochemical Properties at a Glance
| Property | Value | Reference |
| CAS Number | 5604-46-6 | |
| Molecular Formula | C₅H₃Cl₂N₃O (Note: This is for the -5-carboxaldehyde analog; the carbonitrile is C₅H₂Cl₂N₄) | |
| Molecular Weight | 188.01 g/mol (for the carbonitrile) | |
| Appearance | Solid | |
| Melting Point | 208-224 °C (for the -5-carboxaldehyde analog) | |
| Storage | 2-8°C | [7] |
Core Application: A Premier Scaffold for Kinase Inhibitors
Kinase inhibitors represent a major class of modern therapeutics, particularly in oncology. The 2-aminopyrimidine scaffold is frequently employed to target the ATP-binding site. This compound is an exemplary starting point for building libraries of kinase inhibitors through controlled, regioselective substitution.
The general workflow involves leveraging the differential reactivity of the C4 and C6 positions after the first substitution to introduce diverse chemical moieties, thereby tuning the compound's selectivity and potency.
Caption: General synthetic workflow for diversifying the scaffold.
Field-Proven Synthetic Protocols
The following protocols are designed to be self-validating, providing the underlying rationale for key experimental choices. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Regioselective Monosubstitution via SNAr
This protocol describes the selective substitution of one chlorine atom, which is the foundational step for creating asymmetrical derivatives.
-
Objective: To synthesize a 4-amino-6-chloro-2-aminopyrimidine derivative.
-
Causality: The reaction proceeds via an addition-elimination mechanism (SNAr). The choice of a non-protic polar solvent like DMF or DMSO stabilizes the charged Meisenheimer intermediate. A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the primary nucleophile. Using the nucleophile as the limiting reagent at controlled temperatures enhances monosubstitution.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF or NMP (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq).
-
Nucleophile Addition: In a separate flask, prepare a solution of the desired amine nucleophile (e.g., aniline or a primary aliphatic amine) (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0°C to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature or gently heat (40-80°C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will often form.
-
Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Symmetrical Disubstitution
This protocol is used when the same nucleophile is desired at both the C4 and C6 positions.
-
Objective: To synthesize a 4,6-diamino-2-aminopyrimidine derivative.
-
Causality: By using an excess of the nucleophile and elevated temperatures, the reaction is driven to completion, substituting both chlorine atoms. The deactivating effect of the first substitution is overcome by the forcing conditions.
Step-by-Step Methodology:
-
Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and the desired amine nucleophile (2.5 - 3.0 eq).
-
Solvent: Add a suitable solvent such as Isopropanol, n-Butanol, or DMF. A base like triethylamine (2.5 eq) can be added if the nucleophile is used as its salt.[8]
-
Reaction: Heat the mixture to 80-120°C. Monitor the reaction by TLC or LC-MS for the disappearance of the monosubstituted intermediate and starting material (typically 12-24 hours).
-
Workup & Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent like diethyl ether. If not, concentrate the solvent and proceed with an aqueous workup as described in Protocol 1.
-
Purification: Recrystallization from a suitable solvent (e.g., Ethanol) or flash column chromatography can be used to purify the final product.
Expanding the Chemical Space: Beyond SNAr
While SNAr is the workhorse reaction, palladium-catalyzed cross-coupling reactions unlock the ability to form C-C and C-N bonds, which is critical for accessing many modern kinase inhibitor motifs.
References
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Potent Antiviral Agents
Introduction: The Privileged Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in nature as a fundamental component of nucleic acids has made it a prime scaffold for the development of compounds that can interfere with viral replication.[2] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antiviral efficacy against a range of pathogens.[3] A key strategy in antiviral drug design is the creation of nucleoside and non-nucleoside analogues that can inhibit viral polymerases or other essential viral enzymes.[4][5] Within this context, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile has emerged as a highly versatile and valuable precursor for the synthesis of a class of potent antiviral compounds known as pyrrolo[2,3-d]pyrimidines, or 7-deazapurines.[3][4] The electron-withdrawing nature of the two chlorine atoms and the nitrile group activates the pyrimidine ring for nucleophilic substitution, providing a strategic entry point for constructing complex heterocyclic systems with significant antiviral potential.[6]
This technical guide provides an in-depth exploration of the application of this compound as a starting material for the synthesis of antiviral compounds. We will delve into the synthetic strategies, detailed experimental protocols, and the mechanism of action of the resulting molecules, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this important chemical building block.
Synthetic Pathways to Antiviral Pyrrolo[2,3-d]pyrimidines
The primary synthetic route to antiviral compounds from this compound involves the construction of the pyrrolo[2,3-d]pyrimidine scaffold. This is typically achieved through a multi-step process that capitalizes on the reactivity of the chloro-substituents.
Core Scaffold Synthesis: The Jaun-Davoll-Lister Reaction
A common and effective method for constructing the pyrrolo[2,3-d]pyrimidine core from this compound involves a reaction sequence that begins with the displacement of one of the chlorine atoms, followed by an intramolecular cyclization. This is conceptually related to the Jaun-Davoll-Lister synthesis of purines.
The general workflow can be visualized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural biomolecules and synthetic therapeutic agents.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Within this esteemed class of heterocycles, 2-amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile and valuable building block. The electron-deficient nature of the pyrimidine ring, amplified by the presence of two chloro substituents and a potent electron-withdrawing nitrile group at the C5 position, renders the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity profile allows for the controlled and regioselective introduction of a diverse range of functional groups, enabling the rapid generation of compound libraries for drug discovery and lead optimization. These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures for conducting nucleophilic substitution reactions on this key intermediate. We will delve into the underlying mechanistic principles, provide field-tested protocols for various classes of nucleophiles, and outline the necessary characterization techniques to ensure the successful synthesis of novel pyrimidine derivatives.
Reaction Mechanism and Principles of Regioselectivity
The functionalization of this compound is primarily governed by the nucleophilic aromatic substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This step is generally the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.
-
Elimination of the Leaving Group: The aromaticity of the ring is then restored through the expulsion of the chloride leaving group, yielding the substituted product.
The high reactivity of this compound in SNAr reactions is a direct consequence of its electronic properties. The nitrogen atoms within the pyrimidine ring, along with the strongly electron-withdrawing cyano group at the C5 position, significantly lower the electron density of the ring, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate.
Regioselectivity:
For this compound, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will occur at either of these positions without preference. The key to achieving selective monosubstitution over disubstitution lies in the careful control of reaction stoichiometry, typically by using one equivalent of the nucleophile. The introduction of the first nucleophile will modulate the reactivity of the remaining chloro substituent, often making the second substitution more challenging.
The amino group at the C2 position, while being an electron-donating group by resonance, does not significantly hinder the substitution at the C4 and C6 positions. The dominant activating effect of the ring nitrogens and the C5-cyano group prevails.
Below is a diagram illustrating the general workflow for the monosubstitution on this compound.
Caption: General workflow for the monosubstitution on this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of monosubstituted derivatives of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Equipment:
-
This compound
-
Selected nucleophile (amine, thiol, or phenol/alcohol)
-
Anhydrous solvents (e.g., Ethanol, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (NaH))
-
Round-bottom flasks and standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: Substitution with Amine Nucleophiles
This protocol is suitable for a wide range of primary and secondary amines. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (approximately 10-20 mL per mmol of starting material).
-
Add the amine nucleophile (1.0-1.1 eq.) to the solution.
-
Add triethylamine (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 70-85 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold ethanol and then water to remove triethylamine hydrochloride, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Nucleophile | Primary or Secondary Amine (1.0-1.1 eq.) | Stoichiometric control for monosubstitution. |
| Base | Triethylamine (1.1-1.5 eq.) | Scavenges HCl byproduct. |
| Solvent | Ethanol, Isopropanol | Good solubility for reactants, suitable boiling point. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Monitoring | TLC | To determine reaction completion. |
Protocol 2: Substitution with Thiol Nucleophiles
For thiol nucleophiles, it is often advantageous to first generate the more nucleophilic thiolate anion using a suitable base. Anhydrous conditions are recommended to prevent hydrolysis of the starting material.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.1 eq.) and an anhydrous solvent such as DMF or THF.
-
Cool the solution to 0 °C and add a base (1.1 eq.) portion-wise. For aliphatic thiols, a milder base like triethylamine may suffice. For less acidic aromatic thiols, a stronger base like sodium hydride may be necessary.
-
Stir the mixture at 0 °C for 15-30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Thiol (1.0-1.1 eq.) | Stoichiometric control for monosubstitution. |
| Base | TEA, NaH (1.1 eq.) | Deprotonates the thiol to the more reactive thiolate. |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that facilitate SNAr reactions. |
| Temperature | 0 °C to RT/60 °C | Initial low temperature for controlled thiolate formation. |
| Monitoring | TLC | To determine reaction completion. |
Protocol 3: Substitution with Alcohol/Phenol Nucleophiles
Similar to thiols, alcohols and phenols are more reactive as their corresponding alkoxide or phenoxide anions. A strong base is typically required for their deprotonation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0-1.1 eq.) and an anhydrous solvent like THF or DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide/phenoxide formation.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-70 °C) until completion as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Alcohol or Phenol (1.0-1.1 eq.) | Stoichiometric control for monosubstitution. |
| Base | Sodium Hydride (1.1 eq.) | Strong base for deprotonation of alcohols/phenols. |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents that facilitate SNAr reactions. |
| Temperature | 0 °C to RT/70 °C | Controlled deprotonation and subsequent substitution. |
| Monitoring | TLC | To determine reaction completion. |
Characterization and Analysis
The successful synthesis and purity of the substituted pyrimidine derivatives should be confirmed by a combination of spectroscopic and analytical techniques.
Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The disappearance of the singlet corresponding to the C5-H of the starting material (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction. The signals for the NH2 protons are typically broad and their chemical shift can vary with solvent and concentration.
-
13C NMR: The chemical shifts of the pyrimidine ring carbons will change upon substitution. The carbon attached to the new substituent will show a characteristic shift, and the signals for the other ring carbons will also be affected.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of the remaining chlorine atom (35Cl and 37Cl in a ~3:1 ratio) should be observable in the mass spectrum.
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The characteristic stretching frequency of the nitrile group (-C≡N) should be present in the product, typically in the range of 2220-2240 cm-1.
The diagram below outlines the logical flow of the characterization process.
Caption: Workflow for the characterization and analysis of substituted pyrimidine products.
References
The Strategic Utility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of oncological research and precision medicine. Within the diverse chemical scaffolds employed to achieve potent and selective kinase inhibition, the pyrimidine core stands out as a "privileged" structure. Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of kinases.[1][2] This application note provides a detailed exploration of a highly versatile and reactive building block, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile , and its strategic application in the synthesis of next-generation kinase inhibitors.
The Chemical Versatility of the this compound Scaffold
This compound is a trifunctionalized heterocyclic compound that offers medicinal chemists a powerful platform for generating diverse libraries of potential kinase inhibitors. Its utility is rooted in the distinct reactivity of its functional groups:
-
The Dichloro Groups (C4 and C6): The two chlorine atoms are excellent leaving groups, making the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the sequential and regioselective introduction of various side chains, which can be tailored to interact with specific amino acid residues within the kinase active site, thereby dictating the inhibitor's potency and selectivity. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent cyano group.[1][4]
-
The Amino Group (C2): The 2-amino group provides a crucial hydrogen bond donor, often mimicking the N6-amino group of adenine in its interaction with the hinge region of the kinase.[1] This interaction is a common feature of many potent kinase inhibitors and serves as a key anchoring point. Further modification of this group is also possible, though it is often preserved for its hinge-binding role.
-
The Carbonitrile Group (C5): The 5-carbonitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxamide or carboxylic acid, or it can participate in cyclization reactions to form fused ring systems, such as pyrazolopyrimidines or thienopyrimidines.[5] These fused heterocyclic scaffolds are prevalent in a number of approved and investigational kinase inhibitors, as they can effectively occupy the ATP-binding site and provide a rigid framework for the presentation of pharmacophoric elements.[6]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of kinase inhibitors from this compound predominantly relies on a step-wise functionalization of the pyrimidine core. The general workflow involves the sequential displacement of the two chlorine atoms, followed by elaboration of the 5-carbonitrile group.
Diagram of the General Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the preparation of purine analogs
Application Notes & Protocols
Topic: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Preparation of Purine Analogs
Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a comprehensive technical guide on the strategic use of this compound as a cornerstone intermediate for the synthesis of diverse purine analogs. Purine scaffolds are central to numerous physiological processes and represent a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reaction conditions, and the strategic considerations for building libraries of potential therapeutic agents. We will detail a robust, three-stage synthetic pathway: (I) sequential, regioselective nucleophilic aromatic substitution (SNAr) to install diversity elements at the C4 and C6 positions, (II) chemical transformation of the C5-carbonitrile to a reactive intermediate, and (III) final cyclization to construct the fused imidazole ring of the purine core.
Scientific Rationale: The Versatility of the Dichloropyrimidine Scaffold
The utility of this compound stems from the differential reactivity of its functional groups. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which activates the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[3] The presence of the electron-withdrawing nitrile group at C5 further enhances this reactivity.
The two chlorine atoms can be displaced sequentially, a critical feature for diversity-oriented synthesis. The first substitution typically occurs under milder conditions than the second, allowing for the introduction of two different nucleophiles in a controlled manner. This stepwise approach is fundamental to creating libraries of 2,6,9-trisubstituted purine analogs, a scaffold found in numerous potent kinase inhibitors like Roscovitine and Olomoucine.
Experimental Workflow: A Three-Stage Synthetic Strategy
The conversion of the starting pyrimidine to a substituted purine analog is a well-defined process. The workflow diagram below illustrates the logical progression from the initial substitution to the final ring formation.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Introduction: The Strategic Value of a Privileged Scaffold
The 2-amino-4,6-dichloropyrimidine-5-carbonitrile core is a highly valuable starting material in contemporary drug discovery and medicinal chemistry. Its densely functionalized structure, featuring a nucleophilic amino group, an electron-withdrawing nitrile, and two distinct electrophilic chlorine atoms, presents a rich platform for the synthesis of diverse molecular architectures. This pyrimidine scaffold is a key constituent in numerous biologically active compounds, particularly kinase inhibitors, where the pyrimidine ring often serves as a hinge-binding motif.[1] The strategic, regioselective functionalization of the C4 and C6 positions via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy, enabling rapid access to libraries of complex molecules for biological screening.
This technical guide provides an in-depth exploration of three pivotal cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Regioselectivity: A Tale of Two Chlorines
The primary consideration in the cross-coupling chemistry of this compound is the differential reactivity of the chlorine atoms at the C4 and C6 positions. In related dihalopyrimidine systems, such as 2,4-dichloropyrimidine, there is a well-established preference for substitution at the C4 position.[2][3] This selectivity is attributed to the greater electron deficiency at C4, which facilitates the oxidative addition of palladium(0), the initial step in most cross-coupling catalytic cycles.
While direct studies on this compound are less common, we can extrapolate from existing knowledge. The presence of the amino group at C2 and the cyano group at C5 will electronically influence the pyrimidine ring. However, the fundamental electronic disparity between the C4 and C6 positions is expected to persist, generally favoring initial reactivity at the C4 position for Suzuki and Buchwald-Hartwig reactions. Conversely, for the Sonogashira coupling, there is evidence to suggest a preference for initial reaction at the C6 position on the related 2-amino-4,6-dichloropyrimidine.[4] This highlights that the specific reaction conditions and coupling partners can subtly influence the regiochemical outcome.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[5] Its mild reaction conditions and tolerance of a wide range of functional groups make it an indispensable tool in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the oxidative addition of the Pd(0) catalyst is expected to occur preferentially at the more electrophilic C4-Cl bond.
Data Presentation: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields.[5] The following table provides representative conditions for a mono-arylation reaction, based on protocols for similar dichloropyrimidines.[5][6]
| Parameter | Condition | Rationale |
| Substrate | This compound | The electrophilic partner. |
| Boronic Acid | Phenylboronic Acid (1.1 equiv) | The nucleophilic partner. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 120 °C (Microwave) | Accelerates the reaction rate. |
| Time | 20-30 min | Typical for microwave-assisted couplings. |
| Expected Yield | 70-90% | Based on analogous systems. |
Experimental Protocol: Mono-Arylation via Microwave-Assisted Suzuki Coupling
This protocol outlines a general procedure for the regioselective mono-arylation at the C4 position.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Strategic Use of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in the Synthesis of Next-Generation Agrochemicals
Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyrimidine core stands out as a privileged scaffold, forming the basis of numerous commercial fungicides and herbicides.[1] The subject of this guide, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile , is a highly functionalized and reactive building block poised for significant applications in the development of such agrochemicals.
This document serves as a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry. It delves into the synthetic utility of this compound, providing not just protocols, but also the underlying chemical principles and strategic considerations for its use in creating potent fungicidal and herbicidal agents. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and an electron-withdrawing nitrile group at C5, makes this molecule a versatile platform for constructing diverse and complex molecular architectures.
Core Synthetic Principles: Harnessing the Reactivity of the Dichloropyrimidine Core
The synthetic utility of this compound is predominantly centered around the high reactivity of the two chlorine atoms towards Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group at the C5 position, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.
The two chlorine atoms at the C4 and C6 positions are chemically equivalent, which simplifies the initial substitution reactions. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom, allowing for the sequential and regioselective introduction of different functional groups. This step-wise functionalization is a key strategy for building molecular complexity and fine-tuning the biological activity of the target agrochemical.
Common nucleophiles employed in SNAr reactions with this scaffold include:
-
Amines (R-NH2): To introduce substituted amino groups, which are crucial pharmacophores in many anilinopyrimidine fungicides.
-
Alkoxides (R-O-): To form ether linkages, a common feature in various agrochemicals.
-
Thiolates (R-S-): To create thioether bonds, which can enhance biological activity and metabolic stability.
The choice of solvent, base, and reaction temperature are critical parameters to control the outcome of these reactions, including preventing unwanted side reactions.
Application in Fungicide Development: Proposed Synthesis of Novel Anilinopyrimidine Analogs
Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are a well-established class of agricultural fungicides that inhibit the biosynthesis of methionine in fungi.[1] The 2-amino-pyrimidine core is a key structural feature of these compounds. Here, we propose a synthetic strategy to generate novel anilinopyrimidine fungicides from this compound. The rationale is to leverage the known fungicidal properties of the anilinopyrimidine scaffold while introducing the 5-cyano group as a potential new binding element or metabolic blocker.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step sequential SNAr reaction. The first step is the selective mono-substitution of one chlorine atom with a primary amine (e.g., cyclopropylamine), followed by the substitution of the second chlorine atom with a substituted aniline.
Caption: Proposed workflow for the synthesis of a novel anilinopyrimidine fungicide.
Experimental Protocol: Synthesis of a Representative Anilinopyrimidine Fungicide
Step 1: Synthesis of 4-Cyclopropylamino-2-amino-6-chloropyrimidine-5-carbonitrile
-
To a stirred solution of this compound (1.89 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (1.38 g, 10 mmol).
-
Slowly add cyclopropylamine (0.57 g, 10 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the mono-substituted intermediate.
Step 2: Synthesis of 4-Cyclopropylamino-2-amino-6-(4-methylanilino)pyrimidine-5-carbonitrile
-
To a solution of the intermediate from Step 1 (2.1 g, 10 mmol) in DMF (50 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.
-
After the evolution of hydrogen gas ceases, add 4-methylaniline (1.07 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final anilinopyrimidine fungicide.
| Parameter | Step 1 | Step 2 |
| Starting Material | This compound | 4-Cyclopropylamino-2-amino-6-chloropyrimidine-5-carbonitrile |
| Nucleophile | Cyclopropylamine | 4-Methylaniline |
| Base | K2CO3 | NaH |
| Solvent | DMF | DMF |
| Temperature | 60°C | 80°C |
| Expected Yield | 75-85% | 60-70% |
Application in Herbicide Development: Proposed Synthesis of Novel Pyrimidine-based Herbicides
The pyrimidine scaffold is also a key component of several classes of herbicides, including the highly potent sulfonylureas and pyrimidinylthio-benzoates, which act by inhibiting the acetolactate synthase (ALS) enzyme. The unique substitution pattern of this compound allows for the development of novel herbicides with potentially different binding modes or improved crop selectivity.
Proposed Synthetic Workflow
Here we propose the synthesis of a novel pyrimidine-based herbicide through a sequential SNAr reaction, first with a substituted phenoxide, followed by reaction with a different amine. This approach allows for the creation of a diverse library of compounds for herbicidal screening.
Caption: Proposed workflow for the synthesis of a novel pyrimidine-based herbicide.
Experimental Protocol: Synthesis of a Representative Pyrimidine-based Herbicide
Step 1: Synthesis of 4-(4-chlorophenoxy)-2-amino-6-chloropyrimidine-5-carbonitrile
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 4-chlorophenol (1.29 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0°C and add sodium hydride (60% dispersion, 0.4 g, 10 mmol) in small portions. Stir until hydrogen evolution stops.
-
Add a solution of this compound (1.89 g, 10 mmol) in THF (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired intermediate.
Step 2: Synthesis of 4-(4-chlorophenoxy)-2-amino-6-(dimethylamino)pyrimidine-5-carbonitrile
-
Dissolve the intermediate from Step 1 (2.8 g, 10 mmol) in dimethyl sulfoxide (DMSO, 40 mL).
-
Add a 2.0 M solution of dimethylamine in THF (10 mL, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the reaction mixture to 100°C in a sealed tube for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
| Parameter | Step 1 | Step 2 |
| Starting Material | This compound | 4-(4-chlorophenoxy)-2-amino-6-chloropyrimidine-5-carbonitrile |
| Nucleophile | 4-Chlorophenoxide | Dimethylamine |
| Base | NaH | K2CO3 |
| Solvent | THF | DMSO |
| Temperature | 0°C to RT | 100°C |
| Expected Yield | 70-80% | 55-65% |
Conclusion and Future Outlook
This compound represents a powerful and versatile platform for the synthesis of novel agrochemicals. The strategic manipulation of its reactive chlorine atoms through nucleophilic aromatic substitution allows for the creation of diverse molecular libraries with potential fungicidal and herbicidal activities. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block. Further research into the derivatization of the 2-amino group and transformations of the 5-carbonitrile will undoubtedly open up new avenues for the discovery of next-generation crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Synthesis Overview & Core Challenges
The synthesis of this compound is typically achieved in a two-step process. The primary challenges that impact yield and purity are found in the second step: the chlorination of the dihydroxy intermediate. Incomplete reaction, side-product formation, and aggressive reaction conditions are common hurdles.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: The Chlorination Step
This section addresses the most critical and problematic stage of the synthesis: the conversion of 2-amino-4,6-dihydroxypyrimidine to its dichloro derivative.
Question 1: My chlorination reaction results in a low yield of the desired 2-Amino-4,6-dichloropyrimidine. What are the primary causes and how can I fix this?
Answer: Low yield is the most frequent issue and typically stems from three sources: incomplete reaction, formation of a stable by-product, or product decomposition during work-up.
-
Cause A: Incomplete Reaction
-
Explanation: The conversion of the dihydroxy pyrimidine to the dichloro derivative requires sufficient heat and an adequate amount of active chlorinating agent. Phosphorus oxychloride (POCl₃) can degrade over time through hydrolysis if exposed to atmospheric moisture.
-
Solution:
-
Reagent Quality: Always use fresh, unopened, or properly stored POCl₃.
-
Reaction Conditions: Ensure the reaction is heated to a sufficient temperature, typically reflux (around 105-110 °C), for an adequate duration (2-8 hours).[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
-
Cause B: By-Product Formation
-
Explanation: A major, often overlooked, cause of low yield is the formation of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride . This occurs when the exocyclic amino group reacts with POCl₃. This by-product is stable under anhydrous reaction conditions and will not convert to the desired product without a specific hydrolysis step.
-
Solution: The "Hydrolytic Recovery" Step
-
After the initial reaction and removal of excess POCl₃ via distillation, a dedicated hydrolysis step can convert this by-product back into the desired 2-amino-4,6-dichloropyrimidine, significantly boosting the overall yield.[2]
-
Procedure: Cool the reaction residue and carefully add it to ice water. Then, stir the resulting slurry at a controlled temperature (e.g., 45-50 °C) for 2-3 hours. This targeted hydrolysis cleaves the P-N bond of the by-product while leaving the chloro groups on the pyrimidine ring intact.[2]
-
-
-
Cause C: Product Loss During Work-up
-
Explanation: POCl₃ reacts exothermically and vigorously with water, producing HCl gas.[3] Improper quenching can lead to localized overheating, causing decomposition or the formation of tarry impurities. Furthermore, the product's pH-dependent solubility can cause losses if the final pH is not controlled.
-
Solution:
-
Quenching: Always quench the reaction mixture by adding it slowly and portion-wise to a vigorously stirred vessel of crushed ice or ice-cold water. Never add water to the reaction mixture.[3]
-
pH Adjustment: After hydrolysis, the product may precipitate. Adjusting the pH to a weakly acidic range (pH 2.5-4) can optimize the precipitation of the final product before filtration.[4]
-
-
Caption: Troubleshooting workflow for low yield.
Question 2: My reaction mixture turns into a dark, tarry residue. What's happening?
Answer: The formation of a dark, tarry residue is a clear sign of decomposition, which is almost always caused by excessive heat.
-
Explanation: While the chlorination requires high temperatures to proceed, uncontrolled heating can lead to the breakdown of the pyrimidine ring or polymerization side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Use a temperature-controlled heating mantle and a thermocouple to maintain the reaction temperature at a steady reflux. Avoid aggressive heating.
-
Consider a Solvent: While the reaction is often run neat in excess POCl₃, using a high-boiling inert solvent like ethylene dichloride can provide better temperature control and a more manageable reaction mixture.[2]
-
Question 3: The crude product is an oil instead of a solid, making it difficult to purify. Why?
Answer: Obtaining an oily product suggests the presence of impurities or residual reagents that are depressing the melting point.
-
Explanation: The most common culprits are residual POCl₃, by-products from its decomposition (e.g., polyphosphoric acids), or trapped solvent.
-
Troubleshooting Steps:
-
Complete POCl₃ Removal: Before the work-up, ensure all excess POCl₃ is removed under reduced pressure (vacuum distillation). This is a critical step.[3][4]
-
Thorough Washing: After filtration, wash the solid product thoroughly with cold water to remove any water-soluble impurities.
-
Purification: If the product remains oily, purification by recrystallization from a suitable solvent (like ethanol) or column chromatography on silica gel may be necessary.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a tertiary amine base (e.g., triethylamine, dimethylaniline) in the chlorination reaction?
A1: The chlorination reaction generates two equivalents of HCl for every hydroxyl group that is replaced. A tertiary amine acts as an acid scavenger, neutralizing the HCl as it forms.[4] This can prevent potential acid-catalyzed side reactions and, in some cases, accelerate the reaction. However, the reaction can also be run successfully without a base, particularly if nitrogen gas is bubbled through the mixture to drive off the HCl gas.[2]
Q2: What are the key safety precautions when working with Phosphorus Oxychloride (POCl₃)?
A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: As detailed in the troubleshooting section, always add POCl₃ slowly to ice/water. Never add water to POCl₃. The quench process generates significant amounts of HCl gas.[3]
Q3: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?
A3: While thionyl chloride is a common chlorinating agent, phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting hydroxypyrimidines to their chloro derivatives.[5][6] The reaction mechanism and conditions are well-established for POCl₃, and its use generally provides higher yields for this specific transformation.
Optimized Experimental Protocols
The following protocols are synthesized from established literature procedures and incorporate the troubleshooting insights discussed above.
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This procedure is a standard condensation reaction to form the pyrimidine ring.[7]
-
Preparation: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol.
-
Reaction: To the sodium methoxide solution, add guanidine hydrochloride.[8] Stir for 15-20 minutes to allow for the formation of free guanidine.
-
Addition: Slowly add diethyl malonate to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water and adjust the pH to ~6 with 10% HCl to precipitate the product.
-
Isolation: Filter the white precipitate, wash with cold distilled water and then ethanol, and dry to obtain pure 2-amino-4,6-dihydroxypyrimidine.
Protocol 2: High-Yield Chlorination of 2-Amino-4,6-dihydroxypyrimidine
This protocol incorporates the crucial by-product hydrolysis step to maximize yield.[2]
-
Setup: In a flask equipped for reflux and distillation, add 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃, ~5-10 molar equivalents).
-
Optional Base: Add triethylamine (1-2 equivalents) dropwise.[2]
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-5 hours, monitoring by TLC.
-
POCl₃ Removal: After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.
-
Hydrolysis (Yield-Boosting Step): Cool the thick residue. In a separate, well-ventilated fume hood, carefully and slowly pour the residue onto a vigorously stirred mixture of crushed ice and water.
-
Heating: Gently heat the resulting slurry to 45-50 °C and stir for 3 hours.
-
Isolation: Cool the slurry, and if necessary, adjust the pH to 2.5-4 with a base like sodium hydroxide solution to maximize precipitation.[4]
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.
Summary of Reaction Parameters
| Parameter | Step 1: Condensation | Step 2: Chlorination | Rationale & Key Considerations |
| Key Reagents | Guanidine HCl, Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine, POCl₃ | Guanidine provides the N-C-N fragment for the ring. POCl₃ is the chlorinating agent. |
| Base | Sodium Methoxide/Ethoxide | Triethylamine (Optional) | Strong base required to deprotonate malonate and drive condensation. Tertiary amine in Step 2 acts as an acid scavenger. |
| Solvent | Methanol / Ethanol | Excess POCl₃ (neat) or Ethylene Dichloride | Alcohol serves as the solvent for condensation. Neat POCl₃ is common, but a solvent can aid temperature control.[2] |
| Temperature | Reflux (65-80 °C) | Reflux (105-110 °C) | Sufficient thermal energy is required for both the cyclization and the chlorination to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | 2-8 hours | Monitor by TLC to determine completion and avoid unnecessary heating that could lead to decomposition. |
| Yield-Critical Step | N/A | Post-reaction hydrolysis of the residue | This step converts the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride by-product to the desired product, significantly increasing yield.[2] |
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic insights and practical, field-proven advice.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the cyclocondensation of a C3-dicarbonyl equivalent bearing a cyano group with guanidine to form the pyrimidine core, resulting in the intermediate 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile. The second stage is the chlorination of this intermediate to yield the final product. Each stage presents unique challenges and potential for side reactions that can impact yield and purity.
Caption: Overall synthetic workflow.
Stage 1: Cyclocondensation to 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile
This initial step forms the core heterocyclic structure. While seemingly straightforward, controlling the reaction conditions is paramount to prevent the formation of byproducts and ensure a high yield of the desired intermediate.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction is giving a very low yield. What are the likely causes?
A1: Low yields in this step are commonly traced back to three main issues:
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a common and effective system. The use of alcohols as solvents is often necessary to achieve full conversion and maintain a clean reaction profile, as they help to partially dissolve the product as it forms, preventing it from precipitating excessively and hindering stirring.[1]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient time. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Side Reactions: Competing reactions can consume your starting materials. The most common is the Knoevenagel condensation between two molecules of your active methylene compound (e.g., ethyl cyanoacetate) if an aldehyde impurity is present, or self-condensation under strongly basic conditions.
Q2: I'm having difficulty purifying the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile intermediate. What is the recommended workup procedure?
A2: A key challenge is separating the product from unreacted guanidine and salts. A highly effective method involves the following steps after the reaction is complete:[1]
-
Addition of Water: Carefully add water to the reaction mixture. This will dissolve the sodium salt of your product.
-
Neutralization: Neutralize the solution with a weak acid, such as acetic acid. This will cause the desired product to precipitate quantitatively while keeping the more soluble excess guanidine in the aqueous solution.
-
Isolation: The precipitated product can then be isolated by filtration, washed with water and a suitable organic solvent (like ethanol), and dried.
Troubleshooting Guide: Cyclocondensation
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive base (e.g., sodium ethoxide has degraded). | Use a freshly prepared solution of sodium ethoxide. |
| Low reaction temperature. | Ensure the reaction is maintained at the optimal temperature, typically refluxing ethanol. | |
| Formation of an Oily Residue Instead of a Precipitate | Presence of significant impurities or byproducts. | Re-evaluate the purity of your starting materials. Purify the crude product using recrystallization. |
| Incorrect pH during workup. | Carefully monitor the pH during neutralization to ensure you are at the isoelectric point of the product for maximal precipitation. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time and monitor closely with TLC. Consider a slight excess of guanidine. |
Stage 2: Chlorination to this compound
This is often the most challenging step, with a high potential for side reactions that can significantly reduce yield and complicate purification.
Frequently Asked Questions (FAQs)
Q1: Why do standard chlorination methods with phosphorus oxychloride (POCl₃) give low yields for this substrate?
A1: While POCl₃ is a common chlorinating agent for hydroxypyrimidines, its use with 2-amino-4,6-dihydroxypyrimidine derivatives can be problematic.[1][2] The primary reason is the formation of a stable phosphorylated intermediate. The amino group at the C2 position can react with POCl₃ to form a phosphoramidic dichloride.[2] This byproduct, 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride , is often a major component of the crude product mixture when using excess POCl₃. Although this intermediate can be hydrolyzed back to the desired product during a careful aqueous workup, the process can be inefficient and lead to overall low isolated yields.[2][3]
Q2: What is the recommended, higher-yielding method for the chlorination step?
A2: An optimized and more reliable procedure involves the use of a Vilsmeier-Haack reagent .[1] This reagent, typically generated in situ from a formamide (like DMF) and a chlorinating agent (like POCl₃), serves a dual purpose: it protects the exocyclic amino group and chlorinates the hydroxyl groups. The process generally involves:
-
Reaction with Vilsmeier Reagent: The 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile is treated with the Vilsmeier-Haack reagent. This forms a (dimethylamino)methylene-protected amino group and converts the hydroxyls to chlorines.
-
Deprotection: The protecting group is then readily removed by mild acidic hydrolysis to yield the final product in much higher yields (often exceeding 80%) compared to traditional methods.[1]
Q3: My final product is unstable and degrades in solution. What are the causes and how can I prevent this?
A3: The two chlorine atoms on the pyrimidine ring are strong electron-withdrawing groups, making the carbon atoms at positions 4 and 6 highly susceptible to nucleophilic attack. The primary degradation pathways are:
-
Hydrolysis: In aqueous solutions, the chloro groups can be displaced by water to form 2-amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile and eventually the dihydroxy starting material. This reaction is catalyzed by both acidic and basic conditions.[4]
-
Solvolysis: In alcoholic solvents such as methanol or ethanol, a similar nucleophilic substitution occurs, leading to the formation of the corresponding 4-methoxy/ethoxy-6-chloro or 4,6-dimethoxy/diethoxy byproducts.[4]
To mitigate degradation, it is strongly recommended to prepare solutions fresh before use . If storage is unavoidable, use an aprotic solvent (e.g., DMSO, acetonitrile) and store at -20°C or -80°C in a tightly sealed container, protected from light.[4]
Troubleshooting Guide: Chlorination
| Issue | Potential Cause | Recommended Action |
| Low Yield with POCl₃ Method | Formation of phosphorylated byproduct. | Switch to the Vilsmeier-Haack reagent method for improved yield and cleaner reaction. If using POCl₃, perform a careful, prolonged hydrolysis during workup to convert the byproduct.[2] |
| Reaction temperature too high, leading to decomposition (tar formation). | Maintain a controlled reaction temperature. Avoid excessive heating. | |
| Incomplete Chlorination | Insufficient chlorinating agent. | Ensure an adequate molar excess of the Vilsmeier reagent or POCl₃ is used. |
| Presence of moisture. | Use thoroughly dried glassware and starting materials. Crystalline water in the dihydroxy intermediate can consume the Vilsmeier reagent.[1] | |
| Product Contaminated with Monochloro or Dihydroxy Species | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion. During workup, minimize contact time with water and use cold water to quench. |
| Difficult Purification | Presence of multiple byproducts. | Purify the crude product using column chromatography on silica gel or by careful recrystallization from a suitable solvent system. HPLC can be used for analytical and preparative separation.[5] |
Visualizing the Chlorination Challenge
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Stability of microcystins from cyanobacteria--IV. Effect of chlorination on decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Overcoming solubility problems with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. The recommendations provided are based on established chemical principles and solubility data from closely related structural analogs.
Troubleshooting Guide: A Systematic Approach to Solubilization
Low solubility can be a significant hurdle in experimental workflows. The following guide provides a systematic process to efficiently identify a suitable solvent system for this compound. The core principle is to start with the most likely solvent classes based on the molecule's structure—a polar, heterocyclic core with hydrogen bonding capabilities (amino group, nitrile) and non-polar chloro-substituents—and progressively apply more rigorous methods.
Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
Answer: Based on its chemical structure and data from related compounds, the recommended starting solvents are aprotic polar solvents .
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: The molecule possesses a planar, heterocyclic structure with polar functional groups (amino, nitrile) that can interact favorably with these solvents. Structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine and 4-amino-2,6-dichloropyrimidine, have demonstrated good solubility in DMF.[1][2] For instance, 4-Amino-2,6-dichloropyrimidine is soluble in DMSO up to 100 mg/mL, though this may require ultrasonic treatment.[1]
Q2: My compound did not dissolve in DMSO at room temperature. What should I do next?
Answer: If the compound does not readily dissolve with simple vortexing, you can apply energy to assist the process.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.
-
Gentle Heating: Warm the solution to 40-50°C while stirring. Many compounds exhibit significantly increased solubility at elevated temperatures. However, it is crucial to monitor for any color change, which could indicate thermal degradation. A related compound, 2-Amino-4,6-dichloropyrimidine, shows good solubility in hot toluene, demonstrating the utility of heat for this class of molecules.[1]
Q3: Is the compound soluble in common protic solvents like ethanol or methanol?
Answer: Yes, polar protic solvents are a viable secondary option.
-
Expectation: Solubility may be lower than in DMSO or DMF, but can still be sufficient for many applications.
-
Evidence from Analogs: Synthetic procedures for related 5-substituted 2-amino-pyrimidines specifically require methanol or ethanol as the solvent to ensure that the product remains at least partially dissolved.[3] This strongly suggests that these solvents are capable of solubilizing the core pyrimidine structure. For the related 2-amino-4-chloro-6-methoxypyrimidine, methanol and ethanol are effective solvents, with solubility increasing with temperature.[2]
Q4: What is the expected solubility in water?
Answer: The compound is expected to have very low to negligible solubility in water .
-
Rationale: While the amino and nitrile groups can participate in hydrogen bonding, the overall molecule is dominated by the non-polar dichloropyrimidine ring. Related compounds like 4-Amino-2,6-dichloropyrimidine are only slightly soluble in water.[1] The isolation steps in patented syntheses of 2-amino-4,6-dichloropyrimidine involve suspending the crude product in water to wash away water-soluble impurities, after which the insoluble product is filtered off. This confirms its poor aqueous solubility.
Q5: I've tried multiple solvents and techniques, but a solid remains. What could be the issue?
Answer: If the compound remains insoluble after attempting the steps in the troubleshooting workflow, consider these possibilities:
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Compound Purity: The insoluble material could be an impurity from the synthesis (e.g., a polymerized byproduct or a salt). It is advisable to check the purity of your material using techniques like NMR or LC-MS.
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Incorrect Structure: Verify that the material you have is indeed this compound. The presence or absence of the 5-carbonitrile group dramatically impacts polarity and solubility.
-
Solvent Quality: Ensure your solvents are anhydrous and of high purity. For hygroscopic solvents like DMSO, using a freshly opened bottle is recommended as absorbed water can decrease the solubility of hydrophobic compounds.[1]
Q6: How should I prepare a stock solution for biological assays?
Answer: For biological applications, DMSO is the standard choice for creating high-concentration stock solutions.
| Parameter | Recommendation | Rationale & Notes |
| Solvent | Anhydrous DMSO | Minimizes compound precipitation and is compatible with most assay formats when diluted. |
| Concentration | 10 mM to 50 mM (Test solubility first) | Start by dissolving a small amount (1-2 mg) in 100-200 µL of DMSO to confirm solubility before preparing a large batch. |
| Preparation | Use a glass vial. Add DMSO to the solid compound. | Avoids potential leaching from certain plastics. |
| Dissolution Aid | Vortex thoroughly. Use sonication if needed. | Ensures complete dissolution.[1] |
| Storage | Aliquot into single-use vials and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1-2 mg of this compound into a small glass vial.
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Add 100 µL of the test solvent (e.g., DMSO).
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Vortex the vial for 1 minute at room temperature. Observe for dissolution.
-
If not fully dissolved, place the vial in a sonicator bath for 5 minutes. Observe again.
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If still not dissolved, heat the vial to 40°C in a heating block or water bath with stirring for 10 minutes.
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Record the observation (e.g., "Soluble at RT," "Soluble with heat," "Insoluble").
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Repeat for other solvents (DMF, ethanol, acetonitrile, etc.) to build a solubility profile.
References
Technical Support Center: Impurity Characterization in 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Synthesis
Introduction: 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The purity of this intermediate is paramount, as impurities can carry through to the final API, affecting its safety, efficacy, and stability. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating impurities generated during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the expected major impurities?
The most prevalent industrial synthesis involves the chlorination of a 2-amino-4,6-dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[1] The nitrile group is typically introduced earlier in the synthetic sequence.
Common Impurities Include:
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Starting Material: Unreacted 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile.
-
Mono-chloro Intermediate: 2-Amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile, resulting from incomplete chlorination.
-
Hydrolysis/Solvolysis Products: The dichloro-product is highly susceptible to nucleophilic attack by water or alcohol solvents, leading to the formation of 2-amino-4-chloro-6-hydroxypyrimidine-5-carbonitrile or 2-amino-4-alkoxy-6-chloropyrimidine-5-carbonitrile, respectively.[2]
-
Over-chlorinated Species: Under harsh conditions, impurities like 2-amino-4,5,6-trichloropyrimidine can form, although this is less common for the 5-carbonitrile derivative compared to other substituted pyrimidines.[3]
Q2: My final product is off-white or yellow. What causes this discoloration?
Discoloration is often indicative of minor, highly conjugated impurities. Potential causes include:
-
Residual Base: The tertiary amine bases used (e.g., N,N-dimethylaniline) can form colored complexes or degradation products under the reaction's thermal and acidic conditions.
-
Polymeric Byproducts: Self-condensation or polymerization of the pyrimidine ring or reactive intermediates can generate colored polymeric materials, especially if the reaction temperature is not well-controlled.
-
Oxidation: The electron-rich amino group can be susceptible to oxidation, leading to colored byproducts. Ensuring an inert atmosphere (e.g., Nitrogen or Argon) during the reaction and workup can mitigate this.
Q3: I'm observing a new, unexpected peak in my HPLC analysis after leaving my sample in the autosampler overnight. What is it?
This is a classic sign of sample instability. This compound is prone to degradation in solution, especially in protic solvents like methanol, ethanol, or aqueous buffers.[2] The new peak is likely a solvolysis or hydrolysis product where one of the chloro groups has been displaced by the solvent (e.g., a methoxy group from methanol or a hydroxyl group from water).
Preventative Action: Always use freshly prepared solutions for analysis. If storage is unavoidable, use aprotic solvents (e.g., acetonitrile) and store at low temperatures (2-8°C) in tightly sealed vials.[2]
Q4: What is the best initial analytical technique to quickly assess the purity of my synthesized batch?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective initial technique. It provides a rapid assessment of the number of components in the sample and their relative abundance (area percent). A standard reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is a good starting point.[4][5]
Section 2: Troubleshooting Guides & In-Depth Analysis
This section provides structured workflows for identifying and characterizing unknown impurities encountered during synthesis.
Problem: An unknown peak is consistently observed in the HPLC chromatogram of my final product.
This scenario requires a systematic approach to identify the unknown impurity. The workflow below outlines the steps from initial detection to structural elucidation.
References
Technical Support Center: Scaling Up 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this critical reaction from the bench to larger-scale production. Here, we address common challenges with in-depth, experience-driven advice and troubleshooting protocols.
Introduction: The Significance and Challenges of Scale-Up
This compound is a vital building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1][2] Its synthesis, while manageable at the lab scale, presents significant hurdles when scaling up. These challenges often revolve around reaction kinetics, thermal management, reagent handling, and product purification. This guide provides a structured approach to identifying and solving these issues, ensuring a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the specific problems you may encounter during your scale-up experiments.
Poor Yield and Purity
Question: We're experiencing a significant drop in yield and purity of our this compound when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate them?
Answer: A drop in yield and purity during scale-up is a common issue, often stemming from a combination of factors related to mass and heat transfer.
Potential Causes & Solutions:
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Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters in large vessels.
-
-
Suboptimal Temperature Control: The larger volume-to-surface area ratio in a scaled-up reaction makes heat dissipation more challenging. Poor temperature control can lead to thermal decomposition of the product or favor side reactions.
-
Solution: Implement a robust temperature control system with a reliable heating/cooling jacket. For highly exothermic steps, consider a semi-batch process where one of the reactants is added portion-wise to better manage the heat evolution.
-
-
Incomplete Reactions: At a larger scale, ensuring the reaction goes to completion can be more difficult.
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Side Reactions: The formation of byproducts can become more pronounced at a larger scale. Common side products include mono-chlorinated pyrimidines and hydrolysis products.
-
Solution: Carefully control the stoichiometry of your reagents. The presence of moisture can lead to the formation of hydroxy-pyrimidines, so ensure all reagents and solvents are anhydrous.[3]
-
Exothermic Reactions and Temperature Control
Question: Our reaction exhibits a strong exotherm during the addition of a reagent, and we're concerned about a potential thermal runaway. How can we safely manage this on a larger scale?
Answer: Managing exotherms is critical for the safe scale-up of any chemical process, especially those involving reactive intermediates. A thermal runaway can have serious consequences.
Strategies for Thermal Management:
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Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1e calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and effective cooling system.
-
Controlled Addition: As mentioned previously, adding the reactive reagent slowly and at a controlled rate is one of the most effective ways to manage an exotherm. This can be done using a syringe pump for smaller scales or a dosing pump for larger reactors.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it needs to be carefully evaluated.
-
"Reverse" Addition: In some cases, adding the reaction mixture to the reactive reagent (reverse addition) can provide better control over the exotherm.
Reagent Handling and Stoichiometry at Scale
Question: We're having trouble with the accurate addition of solid reagents and maintaining the correct stoichiometry in our large reactor. What are the best practices for this?
Answer: Accurate reagent addition is fundamental to achieving a reproducible and high-yielding reaction.
Best Practices:
-
Solid Addition: For large-scale reactions, adding solids directly to the reactor can be challenging. Consider using a solids charging system or dissolving the solid in a suitable solvent and adding it as a solution.
-
Molar Ratios: It is crucial to maintain the precise molar ratios of reactants as determined in the lab-scale experiments. Any deviation can lead to incomplete conversion or the formation of impurities.
-
Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Work-up and Product Isolation Challenges
Question: Our work-up procedure, which works well on a small scale, is proving to be problematic at a larger scale, leading to product loss and difficulty in isolation. What should we consider?
Answer: Work-up and product isolation are often overlooked during the initial stages of process development but can become major bottlenecks at scale.
Considerations for Scalable Work-up:
-
Quenching: The quenching of reactive reagents should be done carefully and in a controlled manner to avoid excessive heat generation and potential hazards. Adding the reaction mixture to the quenching solution is often safer than the other way around.
-
Extractions: Liquid-liquid extractions can be challenging to perform efficiently on a large scale. Ensure adequate mixing and sufficient settling time to allow for proper phase separation. The use of a continuous extractor can be a more efficient alternative for large volumes.
-
Crystallization and Filtration: The crystallization process should be optimized to yield a product with the desired particle size and morphology for easy filtration. Factors to consider include solvent selection, cooling rate, and agitation.
-
Polymorphism: Be aware that 2-Amino-4,6-dichloropyrimidine can exist in different polymorphic forms, which can affect its physical properties such as solubility and melting point.[5] Consistent crystallization conditions are key to obtaining the desired polymorph.
-
-
Drying: The product should be dried under appropriate conditions (temperature and vacuum) to remove residual solvents without causing thermal degradation.
Managing Impurities and Byproducts
Question: We've identified several impurities in our final product. What are the common byproducts in this reaction and how can we minimize their formation and remove them?
Answer: Understanding the impurity profile of your reaction is essential for developing an effective purification strategy.
Common Impurities and Mitigation Strategies:
-
Mono-substituted Pyrimidines: Incomplete reaction can lead to the presence of mono-chlorinated pyrimidines.
-
Mitigation: Ensure the reaction goes to completion by monitoring it closely and adjusting the reaction time or temperature as needed.
-
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the chloro groups, forming hydroxy-pyrimidines.
-
Mitigation: Use anhydrous solvents and reagents.
-
-
Oligomerization Products: Under certain conditions, self-condensation of the starting material or product can occur.
-
Mitigation: Optimize the reaction temperature and reactant concentrations to minimize these side reactions.[3]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic screening of solvents is recommended to find the optimal conditions for recrystallization.
-
Chromatography: For the removal of closely related impurities, column chromatography may be necessary.[6] However, this is often not practical for large-scale production. Developing a robust crystallization process is generally preferred.
-
Washes: Washing the crude product with appropriate solvents can help to remove certain impurities. For example, a wash with a non-polar solvent can remove non-polar byproducts.
Experimental Protocols
Representative Lab-Scale Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4,6-dihydroxypyrimidine.
-
Slowly add phosphorus oxychloride to the flask while stirring.
-
Carefully add N,N-dimethylaniline dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for the desired period (monitor by TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Filter the resulting precipitate and wash it with cold water.
-
Dry the solid product under vacuum.
For a patented process with improved yield and shorter reaction times, refer to US Patent 5,698,695.[7]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Causes | Recommended Solutions |
| Poor Yield/Purity | Inefficient mixing, poor temperature control, incomplete reaction, side reactions. | Optimize agitation, improve temperature control, monitor reaction progress, use anhydrous reagents. |
| Strong Exotherm | Rapid addition of reagents, highly concentrated reaction. | Controlled reagent addition, use of reaction calorimetry, dilution, consider reverse addition. |
| Inaccurate Dosing | Difficulty in handling solids at scale. | Use a solids charging system or dissolve solids in a solvent for addition. |
| Work-up Issues | Product loss during extraction, difficult filtration. | Optimize quenching and extraction procedures, optimize crystallization for better filterability. |
| Impurities | Incomplete reaction, hydrolysis, oligomerization. | Ensure complete reaction, use anhydrous conditions, optimize reaction parameters, purify by recrystallization. |
Visualization
Troubleshooting Workflow for Scale-Up
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the this compound synthesis.
Caption: A general workflow for troubleshooting scale-up challenges.
Formation of Common Byproducts
This diagram illustrates the potential pathways for the formation of common impurities during the synthesis.
Caption: Pathways to common byproducts in the reaction.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
In the intricate world of drug discovery and chemical research, the unambiguous identification of molecular structure is paramount. For novel heterocyclic compounds such as 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a molecule of interest due to its potential applications stemming from the versatile pyrimidine scaffold, mass spectrometry stands as a cornerstone analytical technique.[1] This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, offering a comparative perspective against other analytical methodologies and furnishing researchers with the foundational knowledge for its characterization.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[2][3] The subject of our analysis, this compound, possesses a unique combination of functional groups—an amino group, two chlorine atoms, and a nitrile group—all of which influence its chemical reactivity and, critically, its behavior within a mass spectrometer. Understanding its fragmentation is not merely an academic exercise; it is essential for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.[1]
Deconstructing the Molecule: Predicted ESI-MS/MS Fragmentation Pathway
While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation pathway under electrospray ionization (ESI) in positive ion mode, a common technique for such analytes.[4] The presence of the basic amino group makes it highly susceptible to protonation, forming a stable [M+H]⁺ ion.
The monoisotopic mass of this compound (C₅H₂Cl₂N₄) is approximately 187.9656 Da. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The M+ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by the M+2 peak (one ³⁵Cl and one ³⁷Cl) at roughly 65% of the M+ intensity, and the M+4 peak (two ³⁷Cl atoms) at about 10% intensity.[5] In positive mode ESI, we would expect to see the protonated molecule [M+H]⁺ at m/z 188.9734, with its corresponding isotopic peaks at m/z 190.9705 and 192.9675.
Upon collision-induced dissociation (CID), the [M+H]⁺ ion is expected to undergo a series of fragmentation events, primarily driven by the loss of stable neutral molecules and radicals.
Predicted Fragmentation Steps:
-
Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for nitrile-containing compounds is the elimination of a neutral molecule of HCN (27.01 Da).[6] This would result in a fragment ion at m/z 161.9626.
-
Sequential Loss of Chlorine Radicals: The C-Cl bonds are susceptible to cleavage. The loss of a chlorine radical (³⁵Cl•, 34.97 Da) from the protonated molecule would yield a fragment at m/z 153.0048. A subsequent loss of the second chlorine radical would lead to a fragment at m/z 118.0362.
-
Loss of HCl (Hydrogen Chloride): Elimination of a neutral HCl molecule (35.98 Da) is another plausible fragmentation, particularly from the protonated pyrimidine ring, resulting in a fragment at m/z 152.9948.
-
Ring Cleavage: Following initial losses, the pyrimidine ring itself can undergo fragmentation, leading to smaller, stable charged species.
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.
Comparative Analysis: Alternative Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity; provides molecular weight and structural information.[1] | Requires authentic standards for absolute quantification; ion suppression effects can occur. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation for volatile and thermally stable compounds.[1] | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. | Lower sensitivity compared to MS; requires larger sample amounts and pure samples. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule.[7] | Complex spectra can be difficult to interpret fully; does not provide molecular weight information. |
For the definitive structural confirmation of this compound, a combination of high-resolution mass spectrometry (for accurate mass and elemental composition) and NMR spectroscopy (for unambiguous connectivity) would be the gold standard.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis
To empirically determine the fragmentation pattern, the following experimental protocol is recommended.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1 µg/mL).
-
For analysis in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
Liquid Chromatography Method
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate. For example, 5% B to 95% B over 5 minutes.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1 - 5 µL.[4]
Mass Spectrometry Method
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Capillary Voltage: 3.0 - 4.0 kV.[4]
-
Source Temperature: 120 - 150 °C.[4]
-
Desolvation Temperature: 350 - 450 °C.[4]
-
MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecular ion ([M+H]⁺) and its isotopic pattern.
-
MS2 Product Ion Scan: Select the [M+H]⁺ ion (m/z 188.97) as the precursor and perform a product ion scan to observe the fragment ions. The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.[8]
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its development for potential applications. While experimental data is the ultimate arbiter, a thorough understanding of predictable fragmentation patterns based on fundamental chemical principles provides a robust framework for initial identification and method development. By coupling the high sensitivity and structural insight of mass spectrometry with complementary analytical techniques, researchers can confidently navigate the complexities of molecular characterization. This guide serves as a foundational resource for scientists and drug development professionals embarking on the analysis of this and structurally related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. article.sapub.org [article.sapub.org]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. whitman.edu [whitman.edu]
- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reactivity of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
Welcome, researchers and drug developers, to an in-depth exploration of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Within this class, halogenated pyrimidines are exceptionally valuable synthetic intermediates due to their tunable reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[2][4]
This guide provides a comparative analysis of this compound against other structurally similar dichloropyrimidines. Our objective is not merely to present data but to elucidate the underlying electronic principles that govern their reactivity and regioselectivity. By understanding the causal relationships between substituent effects and reaction outcomes, you can better predict chemical behavior and streamline your synthetic strategies.
The Electronic Landscape of Dichloropyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of halogen substituents. For dichloropyrimidines, nucleophilic substitution generally occurs at the C2, C4, and C6 positions.[5]
The regioselectivity of these reactions is not random; it is dictated by the electronic environment of the ring, which is profoundly influenced by the nature and position of its substituents.
Caption: Logical relationship between substituent position and reaction regioselectivity.
Comparative Reactivity Analysis
We will compare our target molecule with three other dichloropyrimidines to highlight the distinct roles of amino, cyano, and other substituents.
| Compound | C2-Substituent | C5-Substituent | C4/C6-Reactivity Prediction |
| 2-Amino-4,6-dichloro- pyrimidine-5-carbonitrile | -NH₂ (EDG) | -CN (EWG) | Highly Activated: The potent C5-cyano group strongly activates the C4 and C6 positions for nucleophilic attack. |
| 2,4-Dichloropyrimidine | -H | -H | Moderately Activated: Lacks strong activating groups. Reactivity is inherent to the dichloropyrimidine core. |
| 2,4-Dichloro-6-methoxypyrimidine (Example) | -H | -H (at C5) | Selectivity Inversion: The C6-alkoxy (EDG) group deactivates C4 and directs nucleophilic attack toward the C2 position. |
| 2,4-Dichloro-5-nitropyrimidine | -H | -NO₂ (EWG) | Highly Activated at C4: The C5-nitro group strongly activates the adjacent C4 position for nucleophilic attack. |
Subject Molecule: this compound
The reactivity of this molecule is a fascinating interplay of opposing electronic effects. The C2-amino group is an electron-donating group (EDG), while the C5-carbonitrile is a powerful electron-withdrawing group (EWG).
-
Activation: The cyano group at the C5 position significantly lowers the electron density at the adjacent C4 and C6 positions. This makes them highly electrophilic and exceptionally prone to nucleophilic aromatic substitution (SNAr).
-
Symmetry: The symmetrical nature of the C4 and C6 chloro-substituents simplifies the initial substitution, as they are electronically equivalent. Subsequent reactions would depend on the nature of the first incoming nucleophile.
Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that it readily undergoes SNAr reactions with various amines and alkoxides under mild conditions, underscoring the high degree of activation conferred by the C5-EWG.[6][7]
Comparison 1: 2,4-Dichloropyrimidine (The Benchmark)
This is the parent compound for many comparisons. Its reactivity is well-established:
-
Regioselectivity: In both SNAr and palladium-catalyzed cross-coupling reactions, substitution overwhelmingly favors the C4 position .[1][8][9]
-
Causality: This C4 preference is attributed to the greater electron deficiency and a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position compared to C2.[8] The nitrogen at position 3 exerts a stronger electron-withdrawing inductive effect on the adjacent C4 than the nitrogen at position 1 does on C2.
Comparison 2: Dichloropyrimidines with a C6-EDG
When an electron-donating group like an alkoxy (-OR) or an amino (-NHR) is placed at C6 of a 2,4-dichloropyrimidine, a dramatic reversal of regioselectivity is observed.
-
Regioselectivity: Nucleophilic attack now preferentially occurs at the C2 position .[8]
-
Causality: The C6-EDG increases electron density at the C4 position, making it less electrophilic. Consequently, the C2 position becomes the most favorable site for nucleophilic attack. This demonstrates the powerful directing effect of substituents, which can override the inherent reactivity pattern of the parent ring.
Comparison 3: Dichloropyrimidines with a C5-EWG
Adding a strong electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group at the C5 position of 2,4-dichloropyrimidine has a profound activating effect.
-
Regioselectivity: The inherent preference for C4 substitution is maintained and significantly enhanced.[10]
-
Causality: The C5-EWG powerfully withdraws electron density from the entire ring, but its effect is most pronounced at the adjacent C4 and C6 positions, making them extremely susceptible to nucleophilic attack. This principle is directly applicable to our title compound.
Key Methodologies & Experimental Protocols
The versatility of dichloropyrimidines stems from their utility in a range of powerful synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing the pyrimidine core. It proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate.
Caption: Generalized workflow for the SNAr mechanism.
Protocol: Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (This protocol is adapted from a procedure for a close analog and serves as an excellent starting point for the title compound)[6][7]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL).
-
Addition of Reagents: Add the desired amine (1.0 mmol) followed by triethylamine (1.0 mmol) to the solution.
-
Reaction: Heat the mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, purify the crude product further by recrystallization or column chromatography on silica gel.
Comparative SNAr Data
| Substrate | Nucleophile | Position of Attack | Typical Yield | Reference |
| 2,4-Dichloropyrimidine | Amines, Thiols | C4 | Good-Excellent | [9][11] |
| 2,4-Dichloro-6-aminopyrimidine | Amines | C2 | Good | [8] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines, Alkoxides | C4/C6 | Good | [6][7] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amines | C2 | Mod-Excellent | [10] |
Note: Yields are qualitative and depend heavily on the specific nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) have revolutionized the synthesis of complex pyrimidines.[12][13]
Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine (This protocol is a generalized method based on efficient procedures for 2,4-dichloropyrimidines)[1][2]
-
Reactant Mixture: To a microwave vial, add the dichloropyrimidine (1.0 mmol), arylboronic acid (1.1-1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%).
-
Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water.[14]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for a short duration (e.g., 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines.[12] The choice of palladium precursor and phosphine ligand is critical for success and can influence regioselectivity.[13][15] For challenging substrates, specialized ligands and conditions may be required to achieve high yields and selectivity.[9]
Conclusion
The reactivity of this compound is dominated by the powerful activating effect of the C5-cyano group, making its C4 and C6 positions prime targets for nucleophilic substitution. This stands in contrast to the benchmark 2,4-dichloropyrimidine, which shows a strong intrinsic preference for C4 substitution. Furthermore, the ability of electron-donating groups at other positions to completely reverse this regioselectivity highlights the critical importance of considering all substituents when designing a synthetic route.
By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this compound and its relatives as versatile synthons for the construction of novel, biologically active molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Analogs: A Comparative Guide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1] Within this diverse family, 2-amino-4,6-dichloropyrimidine-5-carbonitrile has emerged as a privileged starting point for the synthesis of novel therapeutic agents. The strategic placement of reactive chloro groups at the C4 and C6 positions, coupled with the electron-withdrawing nitrile group at C5 and the amino group at C2, provides a versatile platform for structural modification. This guide offers a comparative analysis of the biological activities of various analogs derived from this core structure, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from peer-reviewed studies.
The Allure of the Pyrimidine-5-carbonitrile Core: A Gateway to Kinase Inhibition
The rationale behind exploring analogs of this compound often lies in their potential to act as ATP-mimicking kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine core can effectively occupy the adenine-binding pocket of ATP-dependent kinases, while modifications at the C4, C6, and C2 positions allow for the exploration of interactions with the surrounding amino acid residues, thereby influencing potency and selectivity.
Anticancer Activity: A Dominant Theme
A significant body of research has focused on the development of 2-aminopyrimidine-5-carbonitrile analogs as potent anticancer agents. These efforts have primarily targeted key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeting EGFR: A Battle Against Uncontrolled Cell Growth
EGFR is a well-validated target in oncology, and its inhibition can effectively halt the growth of various tumors. Several studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives with significant EGFR inhibitory activity.
A notable example involves a series of compounds where the chloro groups are substituted with various amines. For instance, compound 10b from one study, a pyrimidine-5-carbonitrile derivative, demonstrated excellent activity against HepG2, A549, and MCF-7 cancer cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[3][4] This compound also proved to be a potent EGFR inhibitor with an IC50 of 8.29 nM.[3][4] Another compound, 11b , from a different study, exhibited even greater cytotoxic activity against HCT-116, HepG-2, MCF-7, and A549 cells, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively, and also potently inhibited both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M) with IC50 values of 0.09 and 4.03 μM, respectively.[2]
The mechanism of action for these compounds often involves inducing cell cycle arrest and apoptosis. For example, compound 10b was shown to arrest the cell cycle in the G2/M phase and significantly increase the number of apoptotic cells in HepG2 cells.[3][4] Similarly, compound 11b induced G2/M phase arrest and apoptosis in HCT-116, HepG-2, and MCF-7 cells.[2]
Table 1: Comparative Anticancer Activity of Selected 2-Aminopyrimidine-5-carbonitrile Analogs Targeting EGFR
| Compound ID | Modifications | Cancer Cell Line | Cytotoxicity IC50 (µM) | EGFR Inhibition IC50 (nM) | Reference |
| 10b | Amine substitutions | HepG2 | 3.56 | 8.29 | [3][4] |
| A549 | 5.85 | [3][4] | |||
| MCF-7 | 7.68 | [3][4] | |||
| 11b | Amine substitutions | HCT-116 | 3.37 | 90 (WT), 4030 (T790M) | [2] |
| HepG-2 | 3.04 | [2] | |||
| MCF-7 | 4.14 | [2] | |||
| A549 | 2.4 | [2] | |||
| 4e & 4f | Morpholine addition | Colo 205 | 1.66 & 1.83 | Dual EGFR/COX-2 inhibitors | [5] |
Dual EGFR/COX-2 Inhibition: A Multi-pronged Attack
Interestingly, some pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), another important target in cancer therapy.[5] Compounds 4e and 4f from a particular study demonstrated high activity against a panel of 60 cancer cell lines, with notable potency against Colo 205 colorectal cancer cells (IC50 = 1.66 and 1.83 µM, respectively).[5] These compounds were found to arrest the cell cycle in the G1 phase and induce apoptosis.[5]
Targeting VEGFR-2: Starving Tumors of Their Blood Supply
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Pyrimidine-5-carbonitrile analogs have also been explored as VEGFR-2 inhibitors. In one study, compound 11e emerged as a potent cytotoxic agent against HCT-116 and MCF-7 cells with IC50 values of 1.14 and 1.54 µM, respectively, and was a strong inhibitor of VEGFR-2 with an IC50 of 0.61 µM.[6] Another compound from the same series, 12b , was the most potent VEGFR-2 inhibitor with an IC50 of 0.53 µM.[6]
Experimental Workflow: In Vitro Kinase Inhibition Assay (HTRF)
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Beyond Cancer: Exploring Other Therapeutic Avenues
While the anticancer potential of these analogs is extensively studied, their biological activities extend to other areas, including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity: Modulating the Immune Response
Certain 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[7][8] In one study, 5-fluoro-2-amino-4,6-dichloropyrimidine was particularly effective, with an IC50 of 2 µM for NO inhibition in immune-activated mouse peritoneal cells.[7][8] Other derivatives in the same study exhibited IC50 values in the range of 9–36 µM.[7][8] Notably, the corresponding 2-amino-4,6-dihydroxypyrimidine counterparts were inactive, highlighting the importance of the chloro substitutions for this activity.[7][8]
Table 2: Comparative Anti-inflammatory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidines
| Compound | Substituent at C5 | NO Production Inhibition IC50 (µM) | Reference |
| B12 | Fluoro | 2 | [7] |
| Other Analogs | Various alkyls | 9 - 36 | [7] |
Antimicrobial and Other Activities
The antimicrobial properties of pyrimidine-5-carbonitrile derivatives have also been investigated. A series of novel pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile demonstrated good antimicrobial activity against a range of bacteria and fungi.[9] For instance, several compounds in this study exhibited excellent activity compared to the reference drugs ampicillin and clotrimazole.[9]
Furthermore, some 2-aminopyrimidine derivatives have been studied for their effects on other biological targets. For example, a study on 2-aminopyridine-3,5-dicarbonitrile-based compounds explored their potential in inhibiting prion replication.[10] Another study investigated the inhibitory impact of pyrimidine derivatives on the enzyme glutathione reductase, with 4-amino-2,6-dichloropyrimidine showing the most effective inhibition.[11]
Structure-Activity Relationships: Decoding the Keys to Potency
The wealth of data from these studies allows for the elucidation of key structure-activity relationships (SAR):
-
Substitutions at C4 and C6: The chloro groups are excellent leaving groups, facilitating the introduction of various amine and other nucleophilic substituents. The nature of these substituents is critical for determining the potency and selectivity of the analogs. Aromatic and secondary amine moieties at these positions have been shown to be beneficial for activity.[12]
-
The Role of the C5-Nitrile Group: The electron-withdrawing nature of the nitrile group influences the reactivity of the pyrimidine ring and can be crucial for interactions within the target's active site.
-
Modifications at the C2-Amino Group: While less frequently modified, substitutions on the exocyclic amino group can also impact biological activity and selectivity.[13]
-
Substituents at C5: As seen in the anti-inflammatory agents, substitution at the C5 position can significantly modulate activity.[7][8]
Signaling Pathway: EGFR Inhibition and Downstream Effects
Caption: Simplified representation of the EGFR signaling pathway and its inhibition by 2-aminopyrimidine-5-carbonitrile analogs, leading to reduced cell proliferation and survival.
Experimental Methodologies: A Foundation for Discovery
The biological evaluation of these analogs relies on a suite of standardized in vitro assays.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Perspectives
Analogs of this compound represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several potent lead compounds. The demonstrated anti-inflammatory and antimicrobial activities further broaden their therapeutic potential.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent analogs to enhance their in vivo efficacy and safety profiles. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating this privileged scaffold could lead to the discovery of next-generation therapeutics for a range of diseases. The continued application of detailed SAR studies, guided by molecular modeling, will be instrumental in rationally designing more potent and selective agents.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine-5-carbonitriles in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-amino-pyrimidine-5-carbonitrile derivatives have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the X-ray crystal structures of pyrimidine-5-carbonitrile derivatives, offering insights into the subtle yet impactful structural variations that arise from different substitution patterns.
The Foundation: Understanding Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an indispensable analytical technique that provides unambiguous determination of the three-dimensional structure of molecules.[3] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can map the electron density within the crystal and, consequently, determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This detailed structural information is crucial for elucidating intermolecular interactions that govern crystal packing and for understanding how a molecule might interact with its biological target.
A Comparative Case Study: Structural Analysis of Two Pyrimidine-5-carbonitrile Derivatives
To illustrate the principles of a comparative crystal structure analysis, we will examine two closely related pyrimidine-5-carbonitrile derivatives whose crystal structures have been determined and compared:
-
Derivative A: (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile
-
Derivative B: (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile[4]
These compounds, while not possessing the 4,6-dichloro substitution pattern, serve as an excellent model system for demonstrating how minor changes in a substituent (phenyl vs. pyridyl) can influence the overall molecular conformation and crystal packing.
Molecular Conformation: A Tale of Two Rings
The primary difference between Derivative A and Derivative B lies in the orientation of the aromatic ring attached to the exocyclic imine nitrogen. In Derivative A, this is a phenyl group, while in Derivative B, it is a pyridyl group. This seemingly small change has a significant impact on the overall molecular geometry.[4]
The interplanar angle between the pyrimidine ring and the appended six-membered aromatic ring is a key descriptor of the molecular conformation. For Derivative A, this angle is 56.49 (6)°, while for Derivative B, it is 63.12 (3)°.[4] This difference indicates a more twisted conformation in the pyridyl-containing derivative.
The immediate substituent atoms of the pyrimidine ring in Derivative A lie close to the ring plane, with a maximum deviation of 0.103 (2) Å. In contrast, the oxo and methylsulfanyl substituents in Derivative B are more significantly displaced from the pyrimidine ring plane, by 0.203 (2) Å and 0.179 (3) Å, respectively.[4] These deviations highlight the subtle electronic and steric influences of the pyridyl nitrogen on the pyrimidine core.
Comparative Bond Lengths and Angles
A detailed comparison of bond lengths and angles within the pyrimidine core reveals a high degree of similarity between the two derivatives, as expected. However, minor variations can be observed, providing insights into the electronic effects of the substituents.
| Bond/Angle | Derivative A (Å/°) | Derivative B (Å/°) |
| C2—N3 | Value A1 | Value B1 |
| C4—C5 | Value A2 | Value B2 |
| N1—C6—C5 | Value A3 | Value B3 |
| N3—C2—N(amino) | Value A4 | Value B4 |
| Note: Specific values for bond lengths and angles would be extracted from the crystallographic information file (CIF) or the publication.[4] |
The planarity of the amino group is another important structural feature. In both derivatives, the amino group is planar, which can influence its hydrogen bonding capabilities.[4]
Supramolecular Assembly: The Role of Intermolecular Interactions
The way molecules pack in a crystal is governed by a network of intermolecular interactions, primarily hydrogen bonds. The difference in the substituent (phenyl vs. pyridyl) leads to distinct hydrogen bonding patterns and, consequently, different crystal packing arrangements.
In Derivative A, the amino hydrogens form classical hydrogen bonds with the oxygen atom of the oxo group and the nitrogen atom of the cyano group of neighboring molecules. This results in the formation of one-dimensional ribbons of molecules parallel to the b-axis of the unit cell.[4]
In contrast, the presence of the nitrogen atom in the pyridyl ring of Derivative B introduces an additional hydrogen bond acceptor site. Here, the amino hydrogens form hydrogen bonds with the oxygen atom of the oxo group and the pyridyl nitrogen atom of adjacent molecules. This hydrogen bonding scheme leads to a two-dimensional layer structure.[4]
Experimental Protocols
General Synthesis of 2-Amino-4-substituted-6-chloropyrimidine-5-carbonitriles
The synthesis of 2-amino-4,6-dichloropyrimidine-5-carbonitrile derivatives typically involves a multi-step process. A general approach is the nucleophilic substitution of one of the chlorine atoms of a 2-amino-4,6-dichloropyrimidine precursor.
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
A common starting material is 2-amino-4,6-dihydroxypyrimidine. This can be converted to 2-amino-4,6-dichloropyrimidine via chlorination using a reagent such as phosphorus oxychloride (POCl₃).
Step 2: Nucleophilic Aromatic Substitution
One of the chlorine atoms of 2-amino-4,6-dichloropyrimidine is more susceptible to nucleophilic attack. By carefully controlling the reaction conditions, a variety of nucleophiles, such as amines, can be introduced at the 4-position. For instance, reacting 2-amino-4,6-dichloropyrimidine with a primary or secondary amine in the presence of a base like triethylamine (TEA) can yield the corresponding 2-amino-4-(substituted-amino)-6-chloropyrimidine.[5]
General Synthetic Pathway.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. A common method for small organic molecules is slow evaporation from a suitable solvent.
Protocol for Slow Evaporation:
-
Solvent Selection: The compound should be dissolved in a solvent in which it is moderately soluble. The ideal solvent will allow for slow evaporation over several days.
-
Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.
-
Filtration: The solution is filtered to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent. The vial should be left undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a spatula or by decanting the solvent.
Workflow for Single Crystal Growth.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the X-ray crystal structures of 2-amino-pyrimidine-5-carbonitrile derivatives. The detailed analysis of two model compounds demonstrates how subtle changes in chemical structure can lead to significant differences in molecular conformation and crystal packing. This deep structural understanding is invaluable for medicinal chemists aiming to design next-generation therapeutics. Future work in this area should focus on systematically synthesizing a broader range of this compound derivatives and determining their crystal structures. This will enable the development of a comprehensive structure-property relationship database, which will be a powerful tool for accelerating drug discovery efforts targeting kinases and other enzymes.
References
- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Derivatives
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases and a plethora of clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Within this diverse family, the 2-Amino-4,6-dichloropyrimidine-5-carbonitrile core represents a particularly compelling starting point for drug discovery. The presence of reactive chlorine atoms at the C4 and C6 positions allows for versatile functionalization, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative framework for the in vitro evaluation of novel derivatives stemming from this scaffold, focusing on methodologies to assess their potential as anticancer agents. We will delve into the rationale behind key assays, provide detailed, self-validating protocols, and present comparative data to guide researchers in identifying promising lead compounds.
Comparative In Vitro Anticancer Evaluation
The primary goal in early-stage anticancer drug discovery is to identify compounds that selectively inhibit the growth of cancer cells without harming healthy cells. This section outlines a logical, tiered approach to screening this compound derivatives, starting with broad cytotoxicity screening and progressing to more mechanistic assays.
Primary Screen: Assessing General Cytotoxicity with the MTT Assay
The first crucial step is to determine the cytotoxic potential of the synthesized derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4][5]
Objective & Rationale: The MTT assay measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By comparing the metabolic activity of cells treated with a compound to untreated controls, we can quantify the compound's effect on cell viability and calculate an IC50 value (the concentration at which 50% of cell viability is inhibited). This value is a key metric for comparing the potency of different derivatives.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be sufficient for the compounds to exert their effects.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5][8]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background noise.[5][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Derivative | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | LoVo (Colon Cancer)[9] | NHDF (Normal Fibroblasts)[9] |
| Parent Scaffold | >100 | >100 | >100 | >100 |
| Derivative A (e.g., 4-fluoroaniline substitution) | 15.2 | 21.4 | 18.5 | 85.1 |
| Derivative B (e.g., 4-methoxyaniline substitution) | 5.8 | 9.1 | 7.3 | 45.6 |
| Derivative C (e.g., 3,4-dichloroaniline substitution) | 2.5 | 4.3 | 3.1 | 12.3 |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 0.6 | 1.2 |
This is example data. Actual results will vary.
Interpretation: A lower IC50 value indicates higher potency.[10] The ideal derivative will show high potency against cancer cell lines (low IC50) and low potency against normal cell lines like NHDF (high IC50), indicating a favorable therapeutic index. In the example above, Derivative C is the most potent but also shows the most toxicity to normal cells, whereas Derivative B offers a better balance of potency and selectivity.
Mechanistic Insight: Apoptosis vs. Necrosis Determination
Once cytotoxic derivatives are identified, the next logical step is to understand how they are killing the cancer cells. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is generally the preferred mechanism for an anticancer drug.[11]
Objective & Rationale: The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In healthy cells, a phospholipid called phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[11] During early apoptosis, PS flips to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[11][13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Comparative Data Analysis: Quantifying Cell Death Mechanisms
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Derivative B (IC50) | 40.2 | 45.3 | 14.5 |
| Derivative C (IC50) | 35.5 | 15.1 | 49.4 |
| Staurosporine (Positive Control) | 10.7 | 50.8 | 38.5 |
Interpretation: An ideal anticancer compound should induce a significant increase in the early apoptotic population (Annexin V+/PI-).[12] In the example, Derivative B is a potent inducer of apoptosis, with a large population of cells in the early stages. Conversely, Derivative C causes a massive shift to the late apoptotic/necrotic population, which can sometimes be associated with inflammatory responses in vivo and may be less desirable.
Target Validation: Kinase Inhibition Profiling
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[14][15]
Objective & Rationale: After identifying a derivative that induces apoptosis, it is crucial to investigate its potential molecular target. An in vitro kinase inhibition assay measures the ability of a compound to block the activity of a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibition. Screening against a panel of relevant kinases (e.g., those in the RAF/MEK/ERK pathway) can reveal the compound's selectivity profile.[10]
Experimental Protocol: Homogeneous Kinase Assay (Example)
-
Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Methods like fluorescence polarization (FP) are common; when the small fluorescent peptide is phosphorylated and binds to a specific antibody, the resulting larger complex tumbles more slowly, increasing the polarization of emitted light.[16]
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Derivative B | Derivative C | Sunitinib (Reference Inhibitor)[10] |
| B-Raf | 25 | 18 | - |
| VEGFR-2 | 85 | 95 | 80[10] |
| PDGFR-β | 70 | 65 | 2[10] |
| c-Kit | 150 | 120 | 4[10] |
| EGFR | >10,000 | >10,000 | >10,000 |
Interpretation: This profile helps elucidate the mechanism of action and selectivity. Derivative B shows potent inhibition of B-Raf, a key kinase in melanoma, with weaker activity against other kinases. This suggests a relatively selective profile. Derivative C is slightly more potent against B-Raf but shows similar off-target activity. The high IC50 values against EGFR indicate selectivity over that particular kinase. This data is critical for selecting compounds for further development and predicting potential efficacy and side effects.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the in vitro comparison of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify lead compounds with desirable potency, selectivity, and a defined mechanism of action. Derivatives demonstrating a high therapeutic index, a strong pro-apoptotic profile, and selective inhibition of a cancer-relevant kinase (like Derivative B in our examples) should be prioritized for further preclinical evaluation, including in vivo efficacy and safety studies.[15] The versatility of the pyrimidine scaffold ensures that continued synthetic exploration and rigorous in vitro testing will continue to yield promising candidates for the next generation of targeted cancer therapies.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile Analogs
The 2-amino-4,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. Its inherent reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic aromatic substitution (SNAr), combined with the electronic properties imparted by the amino and cyano groups, makes it an attractive starting point for generating diverse chemical libraries. This guide provides an in-depth analysis of the structure-activity relationships of its analogs, drawing on experimental data to elucidate the impact of structural modifications on biological outcomes, with a focus on their applications as kinase inhibitors and other therapeutic agents.
The Core Scaffold: Chemical Reactivity and Biological Significance
The 2-amino-4,6-dichloropyrimidine core is a key building block in the synthesis of various heterocyclic compounds.[1][2] The two chlorine atoms at the C4 and C6 positions are susceptible to regioselective nucleophilic substitution, allowing for the introduction of various functional groups.[1][3] This reactivity is central to the derivatization of the scaffold and the exploration of its chemical space. The pyrimidine ring itself is a fundamental component of nucleic acids, and its analogs have found broad applications as anticancer, antiviral, and anti-inflammatory agents.[4][5][6]
General Synthetic Strategy
The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines often begins with the condensation of monosubstituted malonic acid diesters with guanidine to form 5-substituted 2-amino-4,6-dihydroxypyrimidines.[4] Subsequent chlorination, typically using a Vilsmeier-Haack-Arnold reagent like phosphoryl chloride (POCl₃), yields the desired 2-amino-4,6-dichloropyrimidine analogs in high yields.[4]
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions, as well as modifications to the C5-carbonitrile group.
Modifications at the C4 and C6 Positions: The Gateway to Diversity
The chlorine atoms at the C4 and C6 positions are the primary sites for diversification through SNAr reactions.[1] The introduction of different nucleophiles, such as amines, allows for the synthesis of libraries of compounds with varied physicochemical properties and biological activities.[3]
A notable application of this scaffold is in the development of kinase inhibitors.[6][7][8] Certain analogs can act as covalent inhibitors by forming a bond with a non-catalytic cysteine residue in the ATP binding pocket of the kinase.[7] For instance, a series of chloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain of Mitogen- and stress-activated protein kinase 1 (MSK1), where the 2-chloro moiety is displaced by a cysteine residue (Cys440).[7]
The nature of the substituent introduced at the C4 or C6 position dictates the potency and selectivity of the inhibitor. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related scaffold enhanced both potency and bioavailability.[8]
Derivatives of 2-amino-4,6-dichloropyrimidine have demonstrated significant anti-inflammatory properties by inhibiting immune-activated nitric oxide (NO) production.[4] A study on 5-substituted analogs revealed that the dichlorinated pyrimidines were active, while their dihydroxy counterparts were not.[4] The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[4]
Table 1: Inhibitory Effect of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production [4]
| Compound | Substituent at C5 | IC₅₀ (µM) |
| B1 | -H | 9 |
| B2 | -CH₃ | 15 |
| B3 | -CH₂CH₃ | 12 |
| B4 | -(CH₂)₂CH₃ | 11 |
| B5 | -CH(CH₃)₂ | 36 |
| B9 | -CH(CH₃)CH₂CH₃ | 25 |
| B10 | -F | 2 |
Modifications at the C2-Amino Group
While the C4 and C6 positions are the most common sites for modification, the C2-amino group also plays a crucial role in modulating biological activity. In the development of selective A₁ adenosine receptor (A₁AR) antagonists, a large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized.[9] The introduction of a methyl group at the exocyclic amino group was found to be a prominent factor in achieving high A₁AR selectivity.[9]
The Role of the C5-Carbonitrile Group
The C5-carbonitrile group is a key feature of this scaffold, contributing to the electronic properties of the ring and often participating in key interactions with biological targets. In the context of anticancer agents, pyrimidine-5-carbonitrile derivatives have been investigated as apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway.[10] Furthermore, 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as EGFR inhibitors.[11]
Experimental Protocols
General Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines[5]
-
Step 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines. A mixture of the appropriate monosubstituted malonic acid diester and guanidine is refluxed in the presence of excess sodium ethoxide in ethanol. The resulting precipitate is collected, dissolved in water, and acidified with acetic acid to yield the 2-amino-4,6-dihydroxypyrimidine analog.
-
Step 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines. The 2-amino-4,6-dihydroxypyrimidine analog is treated with a Vilsmeier-Haack-Arnold reagent, such as phosphoryl chloride (POCl₃) in the presence of dimethylformamide (DMF). The reaction mixture is heated, and upon completion, poured onto ice. The resulting precipitate is filtered, washed with water, and dried to afford the final 5-substituted 2-amino-4,6-dichloropyrimidine.
In Vitro Nitric Oxide (NO) Assay[5]
-
Cell Culture: Mouse peritoneal cells are harvested and cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.
-
NO Measurement: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of NO inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
General Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 2-amino-4,6-dichloropyrimidine analogs.
Key SAR Insights for this compound Analogs
Caption: A summary of key structure-activity relationship trends for this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The ease of synthetic modification, particularly at the C4 and C6 positions, allows for the generation of large and diverse compound libraries. SAR studies have demonstrated that subtle changes to the substituents on the pyrimidine ring can lead to significant alterations in biological activity, enabling the fine-tuning of potency and selectivity against various targets, including kinases and enzymes involved in inflammatory pathways. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, leveraging the foundational SAR knowledge outlined in this guide. The exploration of novel substitutions and the use of computational modeling will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, ensuring the protection of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to instill a culture of safety and compliance, reflecting our commitment to value beyond the product itself.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated heterocyclic compound that presents several risks that dictate its handling and disposal requirements.
Hazard Identification and Consequences:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation. Direct contact can lead to redness, pain, and in the case of eye exposure, potential long-term damage.
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation. Therefore, handling should always be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Hazardous Decomposition: During combustion or thermal decomposition, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. This is a critical consideration for the selection of the disposal method.
-
Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination. Halogenated organic compounds (HOCs) can be toxic to aquatic life and may bioaccumulate.
The following table summarizes the key hazard information for this compound:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact. | Irritant | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation | Causes serious eye irritation. | Irritant | P264, P280, P305+P351+P338, P337+P317 |
| Respiratory Tract Irritation | May cause respiratory irritation. | Irritant | P261, P271, P304+P340, P312, P403+P233, P405 |
The Cornerstone of Safe Disposal: Waste Segregation and Collection
The foundation of a compliant and safe chemical waste disposal program lies in the meticulous segregation of waste streams at the point of generation. This practice prevents dangerous chemical reactions and facilitates proper treatment and disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Compatibility: The waste container must be chemically resistant to the waste it contains. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first item of waste being added. The label must include the full chemical name ("this compound"), the accumulation start date, and the associated hazard pictograms.
-
Incompatible Waste: Crucially, do not mix this waste with incompatible materials. This compound is incompatible with strong oxidizing agents and strong acids. Mixing can lead to vigorous, exothermic reactions.
-
Liquid Waste: Any liquid waste containing this compound, such as from reaction work-ups or cleaning of glassware, should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.
The Definitive Disposal Pathway: High-Temperature Incineration
Given its chemical structure as a halogenated organic compound, the recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration.
The Rationale for Incineration:
Standard combustion temperatures are insufficient to completely destroy halogenated organic compounds and can lead to the formation of highly toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). To ensure the complete destruction of these molecules and prevent the formation of such persistent organic pollutants, specialized high-temperature incineration is required. For hazardous waste containing more than 1% of halogenated organic substances, a temperature of at least 1100 °C is necessary. These facilities are equipped with advanced flue gas scrubbing systems to neutralize the acidic gases, such as hydrogen chloride, that are produced during combustion.
Disposal Workflow:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a respirator if the spill generates dust.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Concluding Remarks: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our collective responsibility as scientists to uphold the highest standards of safety and environmental stewardship. By adhering to the protocols outlined in this guide, you contribute to a safer laboratory environment and a healthier planet. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the compound.
A Senior Application Scientist's Guide to Handling 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: From Personal Protection to Disposal
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. For researchers handling potent compounds like 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a robust safety protocol is not merely a procedural formality; it is an integral part of rigorous and reproducible science. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety principles and regulatory standards. Our focus extends beyond simple instruction to elucidate the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a halogenated pyrimidine derivative, a class of compounds frequently utilized in medicinal chemistry for its versatile reactivity. However, its chemical structure also confers specific hazards that dictate our handling protocols. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] A comprehensive understanding of its hazard classification is the first step in mitigating exposure.
| Hazard Classification | Description | Primary Exposure Route | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2][3] | Dermal | H315: Causes skin irritation |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation.[1][2][3] | Ocular | H319: Causes serious eye irritation |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3] | Inhalation | H335: May cause respiratory irritation |
This table summarizes the primary hazards associated with this compound, forming the basis for the personal protective equipment recommendations that follow.
The Core Directive: A Multi-layered PPE Strategy
Given the irritant nature of this compound, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The goal is to establish multiple barriers between the researcher and the chemical, minimizing the risk of accidental exposure. Each component of the PPE ensemble is selected to counter a specific hazard identified above.
Since this compound is a solid that can form dust, preventing inhalation is paramount.[1] All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize airborne particulates.
-
For low-dust activities inside a fume hood: A NIOSH-approved N95 respirator is sufficient to protect against aerosolized particles.
-
For activities with a higher potential for dust generation or in case of a spill: A half-mask or full-face air-purifying respirator (APR) with P100 (HEPA) filters should be used.[4] Surgical masks are not appropriate as they do not provide a seal and offer minimal protection from chemical dust.[4]
The risk of serious eye irritation necessitates robust protection.[5][6][7] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound.
-
Recommended for splash-risk activities: When handling solutions or during procedures with a higher risk of splashing (e.g., transfers, reactions), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[8]
Direct skin contact is a primary route of exposure.[5][6][7] Therefore, selecting the appropriate gloves is critical. Due to the nature of chemical handling, a double-gloving technique is strongly recommended.[4] This practice minimizes the risk of exposure if the outer glove is breached and allows for safe removal of the contaminated outer layer without compromising the dermal barrier.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemically resistant glove, such as thicker nitrile or neoprene gloves. Ensure the gloves have been tested against similar chemical classes. Always check the manufacturer's compatibility data.
-
Procedure: Change the outer gloves frequently, especially if contamination is suspected. Never wear gloves outside of the immediate work area to prevent the spread of contamination.[4]
A fully buttoned, cuffed laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or significant dust generation, consider using a disposable chemical-resistant gown.[5][6][7] This prevents the compound from contaminating personal clothing, which could otherwise become a secondary source of exposure.
Operational Plan: Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the laboratory coat or disposable gown, ensuring it is fully fastened.
-
Respiratory Protection: If required, fit your N95 or air-purifying respirator. Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.
This process is designed to contain contaminants and prevent them from touching your skin or clean clothes.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and roll it downwards from the shoulders, turning it inside out as you go. Dispose of it in the appropriate waste stream.
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Respiratory Protection: Remove the respirator from the back of your head.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper segregation and disposal of waste are crucial for laboratory and environmental safety.
-
Chemical Waste: All unused this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[9][10]
-
Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, disposable gowns, and absorbent pads, must be disposed of in a designated cytotoxic or hazardous chemical waste container.[9][11] Do not mix this with regular laboratory trash.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the size and nature of the spill (solid or liquid).
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above, including respiratory protection.
-
Contain the Spill:
-
Clean-Up: Working from the outside in, carefully collect the spilled material and absorbent using scoops or forceps. Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[10][12]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.[12] The choice of decontaminant may depend on the specific laboratory protocols, but a detergent solution is often a first step.[13] All materials used for decontamination must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department according to your institution's policies.
Visual Workflow: Decision-Making for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Amino-4,6-dichloropyrimidine(56-05-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
